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Foundational

1-(2-Methoxyphenyl)piperazine dihydrochloride chemical structure and analysis

An In-Depth Technical Guide to the Chemical Structure and Analysis of 1-(2-Methoxyphenyl)piperazine Dihydrochloride Abstract This technical guide provides a comprehensive analysis of 1-(2-Methoxyphenyl)piperazine Dihydro...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Chemical Structure and Analysis of 1-(2-Methoxyphenyl)piperazine Dihydrochloride

Abstract

This technical guide provides a comprehensive analysis of 1-(2-Methoxyphenyl)piperazine Dihydrochloride, a critical intermediate and building block in modern pharmaceutical development. Primarily targeting researchers, scientists, and drug development professionals, this document delves into the molecule's structural attributes, physicochemical properties, and a suite of analytical methodologies for its characterization and quality control. The guide emphasizes the causality behind experimental choices, offering field-proven insights into spectroscopic, chromatographic, and thermal analysis techniques. By integrating detailed protocols with a discussion of potential impurities and degradation pathways, this whitepaper serves as a self-validating system for the robust analysis of this compound, ensuring scientific integrity and supporting regulatory compliance.

Introduction: The Significance of 1-(2-Methoxyphenyl)piperazine in Medicinal Chemistry

1-(2-Methoxyphenyl)piperazine (oMeOPP) is a phenylpiperazine derivative that serves as a foundational scaffold for a multitude of pharmacologically active agents.[1] Its structural motif is integral to several drugs targeting the central nervous system (CNS), primarily due to its ability to interact with serotonergic and dopaminergic receptors.[][3] The compound itself acts as a potent 5-HT1A receptor partial agonist.[1]

In the context of drug development, oMeOPP is a key intermediate in the synthesis of several approved drugs, including the antihypertensive agent Urapidil and various antipsychotics.[][4] Consequently, the purity and comprehensive characterization of its dihydrochloride salt form, which offers enhanced stability and handling properties, are of paramount importance.[5] This guide provides the necessary technical framework to ensure the quality and consistency of 1-(2-Methoxyphenyl)piperazine Dihydrochloride from early-stage development through to quality control of the final active pharmaceutical ingredient (API).

Chemical Identity and Physicochemical Properties

A thorough understanding of the molecule's fundamental properties is the bedrock of any analytical strategy. The key identifiers and properties are summarized below.

PropertyValueSource(s)
Chemical Name 1-(2-methoxyphenyl)piperazine;dihydrochloride[6]
Synonyms oMeOPP Dihydrochloride, Urapidil Impurity B[4][6]
CAS Number 38869-49-7[7]
Molecular Formula C₁₁H₁₈Cl₂N₂O[7]
Molecular Weight 265.18 g/mol [7]
Appearance White to off-white solid[5]
Melting Point 217-219 °C (monohydrochloride)[5]
Solubility Soluble in DMSO and Methanol[5][8]

Structural Elucidation and Spectroscopic Analysis

The definitive confirmation of the chemical structure of 1-(2-Methoxyphenyl)piperazine Dihydrochloride requires a multi-technique spectroscopic approach. The protonation of the two nitrogen atoms in the piperazine ring to form the dihydrochloride salt significantly influences the spectral data compared to its free base form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules. For the dihydrochloride salt in a solvent like D₂O, both nitrogen atoms of the piperazine ring will be protonated, leading to significant downfield shifts of the adjacent methylene protons due to the inductive effect of the positive charges.[9]

Expected ¹H NMR Spectrum (400 MHz, D₂O):

  • Aromatic Protons (δ 6.9-7.4 ppm): The four protons on the methoxyphenyl ring will appear as a complex multiplet system in this region.

  • Methoxy Protons (δ ~3.9 ppm): A sharp singlet integrating to three protons, characteristic of the -OCH₃ group.

  • Piperazine Protons (δ ~3.4-3.6 ppm): Due to the symmetrical dicationic nature of the piperazine ring in D₂O, the eight protons may appear as a single, broad singlet or as two closely spaced multiplets. This downfield shift from the typical ~3.0-3.2 ppm range of the free base is a key indicator of salt formation.[9]

Expected ¹³C NMR Spectrum (100 MHz, D₂O):

  • Aromatic Carbons (δ 110-155 ppm): Six distinct signals are expected, with the carbon attached to the methoxy group appearing most downfield.

  • Methoxy Carbon (δ ~56 ppm): A single signal for the -OCH₃ carbon.

  • Piperazine Carbons (δ ~45-50 ppm): Signals corresponding to the piperazine ring carbons, shifted downfield compared to the free base due to protonation.

Protocol 2.1: NMR Spectroscopic Analysis

Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation and purity assessment.

Methodology:

  • Sample Preparation:

    • For ¹H NMR, accurately weigh 5-10 mg of the sample.

    • For ¹³C NMR, accurately weigh 20-50 mg of the sample.

  • Dissolution: Dissolve the sample in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.

  • Instrument Setup:

    • Use a spectrometer with a field strength of at least 400 MHz.

    • Lock and shim the instrument to the solvent signal to ensure field homogeneity.

  • Data Acquisition:

    • Acquire the ¹H spectrum using a standard pulse program. Ensure a sufficient number of scans for an adequate signal-to-noise ratio.

    • Acquire the ¹³C spectrum using a proton-decoupled pulse program. A longer acquisition time will be necessary.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Reference the spectra using the residual solvent peak.

    • Integrate the ¹H NMR signals to determine the relative proton ratios, which should match the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides crucial information about the functional groups present in the molecule. For the dihydrochloride salt, the most informative region is the N-H stretching and bending vibrations, which confirm the protonated state of the piperazine nitrogens.

Key Expected Vibrational Modes:

  • N-H⁺ Stretching (2400-2800 cm⁻¹): A broad and strong absorption band in this region is characteristic of the stretching vibrations of the protonated amine groups (R₂NH₂⁺). This is a definitive feature of the dihydrochloride salt.[10][11]

  • C-H Stretching (Aromatic & Aliphatic) (2850-3100 cm⁻¹): Sharp peaks corresponding to the C-H bonds of the methoxy group, piperazine ring, and aromatic ring.

  • N-H⁺ Bending (1550-1650 cm⁻¹): Medium to strong bands associated with the bending vibrations of the protonated piperazine nitrogens.

  • C=C Stretching (Aromatic) (1400-1600 cm⁻¹): Several sharp bands characteristic of the phenyl ring.

  • C-O Stretching (Aromatic Ether) (~1250 cm⁻¹): A strong, characteristic peak for the Ar-O-CH₃ ether linkage.

Chromatographic Purity and Assay

Chromatographic techniques are essential for determining the purity of 1-(2-Methoxyphenyl)piperazine Dihydrochloride and for quantifying it in the presence of impurities. A well-developed, stability-indicating method is a cornerstone of quality control.

Stability-Indicating HPLC-UV Method

A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is required to separate the main component from process-related impurities and potential degradants. The following protocol is a validated method adapted from best practices for piperazine derivatives.[12][13][14]

Protocol 3.1: HPLC Method for Assay and Impurity Determination

Objective: To quantify 1-(2-Methoxyphenyl)piperazine Dihydrochloride and separate it from known and unknown impurities.

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 244 nm
Injection Volume 10 µL
Diluent Water:Acetonitrile (50:50, v/v)

Methodology:

  • Standard Preparation: Accurately prepare a standard solution of 1-(2-Methoxyphenyl)piperazine Dihydrochloride reference standard in the diluent to a final concentration of approximately 0.5 mg/mL.

  • Sample Preparation: Accurately prepare a sample solution in the diluent to a final concentration of approximately 0.5 mg/mL.

  • System Suitability:

    • Inject the standard solution six times.

    • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • The tailing factor for the main peak should be ≤ 2.0.

    • The theoretical plates should be ≥ 2000.

  • Analysis: Inject the blank (diluent), standard, and sample solutions. Calculate the assay and impurity levels based on the peak areas relative to the standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification and quantification of volatile and semi-volatile impurities. For piperazine derivatives, it provides excellent separation and structural information from the mass spectra.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Methanol Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into GC Filter->Inject Separate Separation on 5% Phenyl Column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Analyzer (Quadrupole) Ionize->Detect Chromatogram Generate Total Ion Chromatogram Detect->Chromatogram MS_Spectra Extract Mass Spectra Chromatogram->MS_Spectra Library_Search Compare to Spectral Library MS_Spectra->Library_Search Quantify Quantify vs. Standard MS_Spectra->Quantify

Caption: GC-MS workflow for impurity identification.

Synthesis, Impurity Profiling, and Stability

A self-validating analytical approach requires a deep understanding of how the compound is made and how it might degrade. This knowledge allows for the targeted development of methods capable of detecting and quantifying potential impurities.

Synthetic Pathway Overview

One common synthetic route involves the condensation of o-anisidine with bis(2-chloroethyl)amine hydrochloride.[15]

Synthesis_Pathway Anisidine o-Anisidine Reaction Condensation (High Temperature) Anisidine->Reaction BisChloro Bis(2-chloroethyl)amine · HCl BisChloro->Reaction Product_HCl 1-(2-Methoxyphenyl)piperazine · HCl Reaction->Product_HCl Product_2HCl 1-(2-Methoxyphenyl)piperazine · 2HCl Product_HCl->Product_2HCl  + HCl

Caption: A common synthetic route to the target compound.

Potential Impurities

Based on the synthetic routes and the chemistry of related compounds, several impurities should be monitored:

  • Starting Materials: Unreacted o-anisidine and bis(2-chloroethyl)amine.

  • Isomeric Impurities: 1-(3-Methoxyphenyl)piperazine and 1-(4-Methoxyphenyl)piperazine, arising from impurities in the starting anisidine.

  • Process-Related Impurities: In syntheses where 1-(2-Methoxyphenyl)piperazine is an intermediate, such as for Urapidil, other related substances may be present.[4][16]

  • Degradation Products: Products arising from hydrolysis, oxidation, or photolysis.

Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of the molecule and to validate the stability-indicating power of the analytical methods.[9]

Protocol 4.1: Forced Degradation Study

Objective: To identify likely degradation products and demonstrate the specificity of the HPLC method.

Methodology:

  • Prepare Solutions: Prepare solutions of 1-(2-Methoxyphenyl)piperazine Dihydrochloride at ~1 mg/mL in a suitable solvent (e.g., water:acetonitrile 50:50).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 80 °C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 80 °C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid powder at 105 °C for 48 hours.

    • Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Analysis:

    • Neutralize the acidic and basic samples before dilution.

    • Dilute all samples to the target concentration for HPLC analysis.

    • Analyze the stressed samples, along with an unstressed control sample, using the validated HPLC method (Protocol 3.1).

    • Use a photodiode array (PDA) detector to assess peak purity and identify potential co-eluting peaks.

Expected Outcome: The HPLC method should be able to resolve the main peak from all significant degradation products formed under these stress conditions. Piperazine rings are known to be susceptible to oxidative degradation and potential ring-opening under harsh hydrolytic conditions.[17][18]

Solid-State Characterization

The physical properties of the solid form of a pharmaceutical intermediate are critical for formulation, handling, and stability.

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on melting point, thermal decomposition, and the presence of solvates or hydrates.[19][20]

  • TGA: A TGA scan will show the thermal stability of the compound. For a hydrated salt, an initial weight loss corresponding to the loss of water would be observed, followed by decomposition at a higher temperature.[21] For the anhydrous dihydrochloride, a single-step decomposition is expected.

  • DSC: The DSC thermogram will show an endotherm corresponding to the melting point of the compound, which should be sharp for a pure, crystalline substance. This is often immediately followed by an exothermic or endothermic event corresponding to decomposition.[19]

Conclusion

The comprehensive analysis of 1-(2-Methoxyphenyl)piperazine Dihydrochloride is a critical component of quality assurance in the development of numerous pharmaceuticals. This guide has outlined an integrated analytical strategy that combines spectroscopic, chromatographic, and thermal methods to ensure structural identity, purity, and stability. By understanding the molecule's synthesis, potential impurities, and degradation pathways, drug development professionals can implement robust, self-validating control strategies. The detailed protocols provided herein serve as a practical resource for researchers and scientists, enabling the consistent production and use of this vital pharmaceutical intermediate.

References

  • Pharmaffiliates. (n.d.). Urapidil-impurities. Retrieved March 29, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Urapidil Hydrochloride-impurities. Retrieved March 29, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Urapidil-impurities. Retrieved March 29, 2026, from [Link]

  • SynZeal. (n.d.). Urapidil Impurities. Retrieved March 29, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of 1-(2-Methoxyphenyl)piperazine on Newcrom R1 HPLC column. Retrieved March 29, 2026, from [Link]

  • Johan, M. R., et al. (2022). Study of thermal behavior of 1H,4H-piperazine-N,N `-diium diacetate and its sublimation mechanism. Journal of Thermal Analysis and Calorimetry.
  • Pharmaffiliates. (n.d.). 1-(2-Methoxyphenyl)piperazine Dihydrochloride. Retrieved March 29, 2026, from [Link]

  • Wikipedia. (n.d.). ortho-Methoxyphenylpiperazine. Retrieved March 29, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR spectra (neat) of piperazine (PZ), acetic acid (HOAc), and PZ-HOAc. Retrieved March 29, 2026, from [Link]

  • Indian Journal of Pure & Applied Physics. (2008).
  • Waszkielewicz, A. M., et al. (2015). Synthesis and evaluation of antidepressant-like activity of some 4-substituted 1-(2-methoxyphenyl)
  • Balasubramanian, S., et al. (2013). Acid-base properties, FT-IR, FT-Raman spectroscopy and computational study of 1-(pyrid-4-yl)piperazine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Journal of Applied Pharmaceutical Science. (2025).
  • Xie, K., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Chemistry.
  • ResearchGate. (n.d.). FT-IR spectrum of piperazine, [Piperazine][SO3H]2[Cl]2, and [Piperazine][SO3H]2[Cl]2[H2SO4]2. Retrieved March 29, 2026, from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved March 29, 2026, from [Link]

  • SWGDRUG. (2005). 1-(2-METHOXYPHENYL)PIPERAZINE. Retrieved March 29, 2026, from [Link]

  • Ganesan, R., et al. (2020). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Molecules.
  • PerkinElmer. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. Retrieved March 29, 2026, from [Link]

  • MDPI. (2025). Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Synthesis of 1-(2-Methoxyphenyl)piperazine Hydrochloride. Retrieved March 29, 2026, from [Link]

  • Impactfactor. (2025). Development And Validation of an RP-HPLC Method for Estimation of 1-(4- Methoxyphenyl)
  • Freeman, S. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • ResearchGate. (n.d.). An improved route to urapidil from 1-(2-methoxyphenyl)piperazine and oxetane. Retrieved March 29, 2026, from [Link]

  • ScienceAsia. (2025).
  • Breyer-Pfaff, U., et al. (1985).
  • PubMed. (2015). Synthesis and evaluation of antidepressant-like activity of some 4-substituted 1-(2-methoxyphenyl)piperazine derivatives. Retrieved March 29, 2026, from [Link]

  • Molecules. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Hotha, K., et al. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. American Journal of Analytical Chemistry.
  • International Journal of Research & Review. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
  • Current Pharmaceutical Design. (2020).

Sources

Exploratory

An In-depth Technical Guide to the Pharmacological Profile of 1-(2-Methoxyphenyl)piperazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract 1-(2-Methoxyphenyl)piperazine (oMeOPP), available as its dihydrochloride salt, is a versatile phenylpip...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

1-(2-Methoxyphenyl)piperazine (oMeOPP), available as its dihydrochloride salt, is a versatile phenylpiperazine derivative with a complex pharmacological profile. It serves as a crucial intermediate in the synthesis of several clinically significant drugs and is also a metabolite of various pharmaceutical compounds. This technical guide provides a comprehensive analysis of the pharmacological properties of 1-(2-Methoxyphenyl)piperazine, detailing its receptor binding affinity, functional activity, and observed physiological effects. The document is intended to be a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development, offering insights into its mechanism of action and potential therapeutic applications.

Introduction

1-(2-Methoxyphenyl)piperazine is a small molecule that has garnered significant interest in the field of neuropharmacology due to its interactions with various neurotransmitter systems. Its core structure, a piperazine ring attached to a methoxy-substituted phenyl group, is a common scaffold in many centrally acting drugs. This guide will dissect the pharmacological intricacies of oMeOPP, moving beyond its role as a synthetic precursor to explore its intrinsic biological activities.

Physicochemical Properties

A foundational understanding of the physicochemical characteristics of 1-(2-Methoxyphenyl)piperazine dihydrochloride is essential for its application in research and development.

PropertyValue
CAS Number 5464-78-8 (dihydrochloride)
Molecular Formula C₁₁H₁₈Cl₂N₂O
Molecular Weight 265.18 g/mol
Appearance Off-white solid
Melting Point 217-219 °C
Solubility Soluble in DMSO and methanol

Pharmacological Profile: A Multi-Target Ligand

1-(2-Methoxyphenyl)piperazine exhibits a promiscuous binding profile, interacting with multiple receptor systems, primarily serotonergic and adrenergic, with some activity at dopaminergic receptors. This multi-target engagement is the foundation of its complex pharmacological effects.

Receptor Binding Affinity

The affinity of oMeOPP for various receptors has been characterized through radioligand binding assays. The following table summarizes the reported binding constants (Ki) for key targets.

ReceptorKi (nM)Species/TissueReference
Serotonin 5-HT₁A 0.4 - 68Rat Hippocampus / Human Recombinant
Serotonin 5-HT₇ 34Recombinant
Serotonin 5-HT₁ (non-selective) 35Not Specified
Serotonin 5-HT₆ 1200Not Specified
α₁-Adrenergic 0.8 - 13.1Rat Cerebral Cortex
Dopamine (non-selective) Blocker activity notedRat Striatum
Functional Activity: A Mixed Agonist-Antagonist Profile

The functional consequences of oMeOPP binding to its target receptors are multifaceted, demonstrating a mix of agonist and antagonist properties.

  • Serotonin 5-HT₁A Receptor: At the 5-HT₁A receptor, oMeOPP has been described as a partial agonist. This is a critical characteristic, as partial agonists can modulate serotonergic transmission in a state-dependent manner, acting as agonists in low-serotonin states and as antagonists in high-serotonin states.

  • α₁-Adrenergic Receptor: oMeOPP and its derivatives consistently demonstrate potent α₁-adrenergic receptor antagonist activity. This is quantified by pA₂ values, which are a measure of antagonist potency. For derivatives of oMeOPP, pA₂ values for α₁-adrenoceptor antagonism have been reported in the range of 7.868 to 8.807, indicating high antagonist potency. This α₁-blocking activity is the primary mechanism behind its antihypertensive effects.

  • Dopamine Receptors: Evidence suggests that oMeOPP acts as a blocker of dopaminergic receptors in the brain, particularly in the striatum. This activity may contribute to its potential antipsychotic-like effects.

The interplay between these activities at different receptor systems likely underlies the diverse physiological effects observed with oMeOPP administration.

cluster_serotonin Serotonergic System cluster_adrenergic Adrenergic System cluster_dopamine Dopaminergic System oMeOPP 1-(2-Methoxyphenyl)piperazine 5-HT1A_Receptor 5-HT₁A Receptor oMeOPP->5-HT1A_Receptor Partial Agonist 5-HT7_Receptor 5-HT₇ Receptor oMeOPP->5-HT7_Receptor Ligand Alpha1_Receptor α₁-Adrenergic Receptor oMeOPP->Alpha1_Receptor Antagonist Dopamine_Receptors Dopamine Receptors oMeOPP->Dopamine_Receptors Blocker

Figure 1: A diagram illustrating the multi-target engagement of 1-(2-Methoxyphenyl)piperazine.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

A comprehensive ADME profile for 1-(2-Methoxyphenyl)piperazine is not extensively documented in the literature. However, insights can be gleaned from studies on its derivatives and its role as a metabolite.

  • Absorption and Distribution: The ability of oMeOPP derivatives to elicit central nervous system effects suggests that the parent compound can cross the blood-brain barrier. Its physicochemical properties, including a relatively low molecular weight, are consistent with good membrane permeability.

  • Metabolism: 1-(2-Methoxyphenyl)piperazine is a known metabolite of several drugs, including naftopidil and urapidil. The primary metabolic pathways for the structurally related 1-(4-methoxyphenyl)piperazine involve O-demethylation, a reaction catalyzed by the cytochrome P450 enzyme CYP2D6. It is highly probable that oMeOPP undergoes a similar metabolic fate.

oMeOPP 1-(2-Methoxyphenyl)piperazine CYP2D6 CYP2D6 oMeOPP->CYP2D6 Other_Metabolites Other Metabolites oMeOPP->Other_Metabolites Other Pathways O-demethylated_Metabolite O-demethylated Metabolite CYP2D6->O-demethylated_Metabolite O-demethylation

Figure 2: A putative metabolic pathway for 1-(2-Methoxyphenyl)piperazine.

Pharmacodynamics and Physiological Effects

The multi-target profile of 1-(2-Methoxyphenyl)piperazine translates into a range of physiological effects observed in preclinical studies.

Central Nervous System Effects
  • Antidepressant-like and Anxiolytic-like Activity: The interaction with 5-HT₁A receptors is a well-established mechanism for antidepressant and anxiolytic drugs. Derivatives of oMeOPP have demonstrated antidepressant-like activity in animal models, such as the tail suspension test.

  • Antipsychotic-like Activity: The blockade of dopamine receptors provides a strong rationale for potential antipsychotic effects.

  • Effects on Locomotor Activity: The impact of oMeOPP on locomotor activity is complex and likely dose-dependent, influenced by its mixed effects on serotonergic and dopaminergic systems. Studies on related compounds show that modulation of these systems can lead to either increases or decreases in locomotor activity.

Cardiovascular Effects

The most pronounced cardiovascular effect of 1-(2-Methoxyphenyl)piperazine is its ability to lower blood pressure, which is a direct consequence of its α₁-adrenergic receptor antagonism. This has been observed in both preclinical animal models and in hypertensive patients.

Role as a Synthetic Intermediate

1-(2-Methoxyphenyl)piperazine is a key building block in the synthesis of numerous marketed drugs and research compounds. Its piperazine moiety provides a reactive site for the introduction of various side chains, allowing for the fine-tuning of pharmacological activity.

cluster_derivatives Synthesized Drugs oMeOPP 1-(2-Methoxyphenyl)piperazine Naftopidil Naftopidil (α₁-antagonist) oMeOPP->Naftopidil Precursor Urapidil Urapidil (α₁-antagonist, 5-HT₁A agonist) oMeOPP->Urapidil Precursor WAY-100635 WAY-100635 (5-HT₁A antagonist) oMeOPP->WAY-100635 Precursor

Figure 3: 1-(2-Methoxyphenyl)piperazine as a synthetic precursor for various drugs.

Experimental Protocol: Synthesis of Naftopidil from 1-(2-Methoxyphenyl)piperazine

This protocol outlines a general procedure for the synthesis of naftopidil, an α₁-adrenergic receptor antagonist, using oMeOPP as a starting material.

Materials:

  • 1-(2-Methoxyphenyl)piperazine

  • 1-Naphthoxy-2,3-epoxypropane

  • Ethanol

  • Reaction flask with reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • Dissolve 1-(2-Methoxyphenyl)piperazine and 1-naphthoxy-2,3-epoxypropane in ethanol in a reaction flask.

  • Heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent to yield naftopidil.

Causality: The nucleophilic secondary amine of the piperazine ring in oMeOPP attacks the epoxide ring of 1-naphthoxy-2,3-epoxypropane, leading to the formation of the final product, naftopidil. Ethanol serves as a polar protic solvent to facilitate the reaction.

Conclusion and Future Directions

1-(2-Methoxyphenyl)piperazine dihydrochloride is a pharmacologically active molecule with a rich and complex profile. Its interactions with serotonergic, adrenergic, and dopaminergic systems make it a compound of significant interest for the development of new therapeutics for a range of central nervous system and cardiovascular disorders. While its role as a synthetic intermediate is well-established, a more thorough characterization of its own ADME properties and a more detailed investigation into its functional activity at various receptor subtypes are warranted. Such studies will undoubtedly provide a clearer understanding of its therapeutic potential and may unveil new avenues for drug discovery.

References

  • Inxight Drugs. N-(2-METHOXYPHENYL)PIPERAZINE. [Link]

  • Marona, H., Kubacka, M., Filipek, B., Siwek, A., Dybała, M., Szneler, E., Pociecha, T., Gunia, A., & Waszkielewicz, A. M. (2011). Synthesis, alpha-adrenoceptors affinity and alpha
Foundational

The Role of 1-(2-Methoxyphenyl)piperazine Dihydrochloride in CNS Drug Discovery: A Technical Whitepaper

Executive Summary 1-(2-Methoxyphenyl)piperazine dihydrochloride (commonly referred to as 1-(2-MeOPP) or o-MeOPP) is a foundational, privileged scaffold in central nervous system (CNS) drug discovery. Characterized by a p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(2-Methoxyphenyl)piperazine dihydrochloride (commonly referred to as 1-(2-MeOPP) or o-MeOPP) is a foundational, privileged scaffold in central nervous system (CNS) drug discovery. Characterized by a piperazine ring coupled with an ortho-methoxy substituted phenyl group, this pharmacophore exhibits remarkable versatility in targeting aminergic G-protein coupled receptors (GPCRs), particularly the serotonin (5-HT) and dopamine (D) receptor families. This whitepaper details the structural biology, structure-activity relationships (SAR), and the rigorous experimental workflows required to evaluate 1-(2-MeOPP) derivatives in modern neuropharmacology.

Pharmacological Profile and Structural Biology

The core utility of 1-(2-MeOPP) lies in its ability to anchor ligands into the orthosteric binding sites of monoaminergic GPCRs. The protonated nitrogen of the piperazine ring is essential for biological activity, while the methoxy substitution on the phenyl ring heavily dictates receptor subtype selectivity[1].

Dopamine D3 Receptor (D3R) Interactions

Molecular docking and site-directed mutagenesis studies reveal the precise causality behind 1-(2-MeOPP)'s high affinity for the D3 receptor. The protonated nitrogen of the piperazine ring consistently forms a critical electrostatic salt bridge with the conserved Asp110 residue in the D3R binding pocket[2]. Furthermore, the 2-methoxy group acts as an electron-donating moiety, structurally enhancing π–π stacking interactions between the phenyl ring and aromatic residues such as Phe345, Phe346, and His349[2]. This specific orientation makes the 1-(2-MeOPP) scaffold highly suitable for developing selective D3R antagonists used in addiction and schizophrenia research.

5-HT1A and Alpha-1 Adrenergic Receptors

The 1-(2-MeOPP) scaffold is the primary building block for classic 5-HT1A antagonists (e.g., NAN-190). A historical challenge with this scaffold has been its nearly equal affinity for alpha-1 adrenergic receptors, which can cause off-target cardiovascular effects (hypotension)[3]. Rational SAR optimization—such as replacing traditional phthalimide moieties with bulky alkyl amides (e.g., adamantane derivatives)—has successfully increased 5-HT1A selectivity by over 160-fold by exploiting steric bulk differences between the 5-HT1A and alpha-1 binding pockets[3].

Quantitative SAR Data Summary

The following table summarizes the binding affinities of key 1-(2-MeOPP) derivatives, demonstrating how secondary pharmacophore modifications influence receptor selectivity.

Compound / DerivativeTarget ReceptorBinding Affinity (Ki)Selectivity ProfileSource
NAN-190 (1a) 5-HT1A0.6 nMPoor (α1 Ki = 0.8 nM)3[3]
Adamantane-amide (2j) 5-HT1A0.4 nMHigh (160-fold vs α1)3[3]
N-alkylated 1-(2-MeOPP) Dopamine D3Sub-nanomolarHigh (>50-fold vs D2R)2[2]

GPCR Signaling and Mechanistic Action

Most 1-(2-MeOPP) derivatives act as antagonists or partial agonists at Gi/o-coupled receptors. Upon orthosteric binding, they prevent the activation of the Gi/o protein complex, thereby modulating adenylyl cyclase activity and downstream cAMP-dependent pathways.

G Ligand 1-(2-MeOPP) Derivative Receptor D3 / 5-HT1A GPCR (Asp110 Salt Bridge) Ligand->Receptor Orthosteric Binding GProtein Gi/o Protein Complex Receptor->GProtein Activation Modulated AC Adenylyl Cyclase (Inhibited) GProtein->AC Alpha-i Subunit cAMP cAMP Levels Decrease AC->cAMP Downstream Inhibition

GPCR signaling pathway modulated by 1-(2-MeOPP) derivatives.

Experimental Methodologies in CNS Scaffold Evaluation

To rigorously evaluate the binding kinetics and functional efficacy of newly synthesized 1-(2-MeOPP) derivatives, highly controlled, self-validating experimental protocols are required.

Protocol 1: High-Throughput Radioligand Competitive Binding Assay

This protocol determines the binding affinity (Ki) of novel 1-(2-MeOPP) derivatives at the D3 receptor.

Expertise & Causality: The assay relies on the competitive displacement of a known radioligand. Because phenylpiperazine derivatives are highly lipophilic, they inherently stick to assay plastics and glass fibers. The critical use of polyethylenimine (PEI)-treated filters neutralizes the negative charge of the glass fiber, preventing high non-specific background binding and ensuring that the measured radioactivity strictly represents receptor-bound ligand.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK-293 cells stably expressing human D3R. Homogenize in Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Incubation Setup: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [3H]-Spiperone (radioligand), and varying concentrations (10⁻¹¹ to 10⁻⁵ M) of the 1-(2-MeOPP) test compound. Self-Validation Step: Include a well with 10 µM Haloperidol to define non-specific binding (NSB).

  • Equilibration: Incubate at 25°C for 60 minutes. Rationale: Room temperature ensures steady-state equilibrium is reached without accelerating receptor degradation.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% PEI.

  • Washing: Wash filters three times with 3 mL of ice-cold Tris-HCl buffer. Rationale: Ice-cold buffer drastically slows the dissociation rate ( koff​ ) of the radioligand-receptor complex during the wash step, preserving the integrity of the data.

  • Quantification: Add scintillation cocktail and measure radioactivity using a liquid scintillation counter. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Workflow Prep Membrane Preparation (HEK293 expressing D3R) Incubate Incubation with Radioligand + 1-(2-MeOPP) Prep->Incubate Filter Rapid Filtration (PEI-treated GF/B) Incubate->Filter Wash Washing (Ice-cold Buffer) Filter->Wash Count Liquid Scintillation Counting Wash->Count Analyze Data Analysis (Ki Calculation) Count->Analyze

Step-by-step radioligand binding assay workflow for D3R affinity.

Protocol 2: NanoBRET-based GPCR Ligand Engagement Assay

Expertise & Causality: While radioligand assays are the gold standard, they utilize disrupted cell membranes. NanoBRET (Bioluminescence Resonance Energy Transfer) allows for real-time, live-cell monitoring of ligand engagement[4]. This is crucial for 1-(2-MeOPP) derivatives to confirm extracellular binding in a native lipid environment and to assess real-time cell permeability if targeting intracellular domains.

Step-by-Step Methodology:

  • Transfection: Transfect HEK-293 cells with a plasmid encoding the D3R fused to a NanoLuc luciferase at the N-terminus.

  • Plating: Plate cells in 96-well white plates and culture for 24 hours.

  • Tracer Addition: Add a fluorescent tracer ligand specific to D3R alongside the 1-(2-MeOPP) test compound.

  • Bioluminescence Activation: Add Nano-Glo substrate (furimazine) to generate bioluminescence.

  • Measurement & Validation: Measure the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio indicates successful competitive binding of the 1-(2-MeOPP) derivative. Self-Validation Step: Cell viability must be monitored in parallel to ensure a drop in BRET is due to competitive displacement, not compound toxicity.

Advanced Applications: PET Imaging Radioligands

Recent advancements have leveraged the 1-(2-MeOPP) scaffold to develop Positron Emission Tomography (PET) radioligands for neuroimaging. By linking the primary 1-(2-MeOPP) pharmacophore to a secondary aryl carboxamide pharmacophore via a butyl chain, and incorporating an ¹⁸F-labeled moiety, researchers have achieved sub-nanomolar D3R affinity and excellent D3R/D2R selectivity[2]. These radioligands are critical for mapping receptor occupancy in vivo during psychiatric drug development, allowing researchers to correlate receptor saturation with behavioral outcomes.

References

  • Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)
  • Synthesis and Evaluation of 18F-Labeled Phenylpiperazine-like Dopamine D3 Receptor Radioligands for Positron Emission Tomography Imaging Source: ACS Publications URL
  • Buy 1-(2-Methoxyphenyl)
  • Cas 35386-24-4, 1-(2-Methoxyphenyl)

Sources

Exploratory

1-(2-Methoxyphenyl)piperazine Hydrochloride (CAS 5464-78-8): A Comprehensive Technical Guide to Properties, Synthesis, and Pharmacological Applications

Executive Summary In the realm of neuropharmacological drug design, the arylpiperazine scaffold represents a "privileged structure"—a molecular framework capable of binding to multiple receptor classes with high affinity...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of neuropharmacological drug design, the arylpiperazine scaffold represents a "privileged structure"—a molecular framework capable of binding to multiple receptor classes with high affinity. 1-(2-Methoxyphenyl)piperazine hydrochloride (often abbreviated as 2-MPP HCl or oMeOPP) is a foundational building block in the synthesis of central nervous system (CNS) and cardiovascular therapeutics[1].

While the prompt refers to the "dihydrochloride" salt, it is critical to note that CAS 5464-78-8 is strictly assigned to the monohydrochloride salt ( C11​H16​N2​O⋅HCl ), which is the standard, stable commercial form utilized in both bench-scale and industrial synthesis. This guide dissects the physicochemical properties, receptor binding mechanics, and validated synthetic workflows for 2-MPP HCl, providing a rigorous foundation for its application in structure-activity relationship (SAR) studies and active pharmaceutical ingredient (API) manufacturing.

Physicochemical Properties & Structural Characterization

The utility of 2-MPP HCl in drug discovery stems from its precise structural geometry. The molecule consists of a basic piperazine ring linked to a phenyl ring bearing an ortho-methoxy substituent.

Quantitative Data Summary

The following table summarizes the critical physicochemical parameters of 2-MPP HCl required for formulation and synthetic planning[2][3]:

PropertyValue / Description
CAS Registry Number 5464-78-8
PubChem CID 9899402
IUPAC Name 1-(2-methoxyphenyl)piperazine;hydrochloride
Molecular Formula C11​H17​ClN2​O (or C11​H16​N2​O⋅HCl )
Molecular Weight 228.72 g/mol
Melting Point 217 - 219 °C
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol; Moderately soluble in Water
pKa (Predicted) ~8.98 (Piperazine N4 nitrogen)
Structural Causality in Drug Design

The ortho-methoxy group is not merely a passive substituent; it actively dictates the molecule's bioactive conformation. The steric bulk and the electronegative oxygen of the methoxy group restrict the rotational degrees of freedom between the phenyl and piperazine rings. This conformational locking prevents the rings from achieving perfect coplanarity, forcing a dihedral angle that perfectly aligns the aromatic system for binding within specific G-protein coupled receptors (GPCRs)[4].

Pharmacological Significance & Receptor Mechanics

1-(2-Methoxyphenyl)piperazine is a well-documented pharmacophore for 5-HT1A serotonin receptors and α1​ -adrenergic receptors [5]. It serves as the core recognition moiety in several blockbuster and investigational drugs, including the antihypertensive Urapidil and the putative 5-HT1A antagonist NAN-190 [6].

The 5-HT1A Binding Mechanism

When 2-MPP derivatives enter the 5-HT1A binding pocket, three critical interactions occur:

  • Salt Bridge Formation: The basic N4 nitrogen of the piperazine ring (which is protonated at physiological pH) forms a highly conserved, strong electrostatic salt bridge with the Asp116 residue on Transmembrane Helix 3 (TM3)[4].

  • Aromatic Interactions: The conformationally locked ortho-methoxyphenyl ring engages in edge-to-face (ETF) π−π interactions with Phe361 and Tyr390 located on TM6 and TM7[4].

  • Hydrogen Bonding: The methoxy oxygen can act as a hydrogen bond acceptor, interacting with residues like Thr188 or Thr200 , which helps close the binding pocket and stabilize the ligand-receptor complex[4].

G Ligand 2-MPP Derivative (Agonist/Antagonist) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binds Asp116 Pocket Gi_Protein Gi/o Protein Complex (αi and βγ subunits) Receptor->Gi_Protein Conformational Change Adenylyl_Cyclase Adenylyl Cyclase (Inhibition) Gi_Protein->Adenylyl_Cyclase Gαi Subunit GIRK GIRK Channels (Activation) Gi_Protein->GIRK Gβγ Subunit cAMP cAMP Levels (Decreased) Adenylyl_Cyclase->cAMP Reduces Hyperpolarization Neuronal Hyperpolarization GIRK->Hyperpolarization K+ Efflux

Fig 1: Downstream Gi/o-coupled signaling pathway activated by 5-HT1A receptor binding.

Chemical Synthesis & Manufacturing Workflows

The synthesis of 2-MPP HCl must be highly efficient to support downstream API production. The most robust and widely cited bench-to-pilot scale method involves the direct condensation and cyclization of 2-methoxyaniline with bis(2-chloroethyl)amine hydrochloride[7].

Causality in Experimental Design
  • Why Diethylene Glycol Monomethyl Ether? This high-boiling polar solvent allows the reaction to reach 150 °C without pressurization. The high thermal energy is required to overcome the activation energy barrier for the double SN​2 displacement of the sterically hindered bis(2-chloroethyl)amine[7].

  • Why Diethyl Ether in Workup? Diethyl ether acts as a highly effective anti-solvent. Because the resulting 2-MPP is already in its hydrochloride salt form, it is highly polar and completely insoluble in ether. Conversely, unreacted organic starting materials and non-salt impurities remain dissolved, driving a high-purity precipitation[7].

Step-by-Step Experimental Protocol

Adapted from validated procedures for arylpiperazine synthesis[7].

  • Reagent Charging: In a heavy-walled reaction vessel, combine 2-methoxyaniline (3.0 mmol, ~369.4 mg) and bis(2-chloroethyl)amine hydrochloride (3.0 mmol, ~535.5 mg).

  • Solvent Addition: Add 0.75 mL of diethylene glycol monomethyl ether to the mixture.

  • Thermal Cyclization: Seal the vessel and heat the mixture to 150 °C under continuous magnetic stirring for exactly 12 hours. The mixture will transition into a dark, viscous solution as the double alkylation proceeds.

  • Cooling and Dilution: Remove the vessel from heat and allow it to cool to room temperature. Dissolve the crude viscous mixture in 4.0 mL of Methanol to reduce viscosity and ensure homogeneity.

  • Anti-Solvent Precipitation: Vigorously stir the methanol solution while dropwise adding 150 mL of cold Diethyl Ether. A white to off-white precipitate (2-MPP HCl) will immediately begin to crash out of the solution.

  • Recovery & Washing: Recover the precipitate via vacuum filtration (using a Büchner funnel). Wash the filter cake with an additional 20 mL of cold diethyl ether to remove residual solvent and organic impurities.

  • Drying: Dry the solid under high vacuum at 40 °C for 4 hours to yield 1-(2-Methoxyphenyl)piperazine hydrochloride (Typical Yield: ~74%).

Synthesis Reactant1 2-Methoxyaniline (Primary Amine) Reaction Double SN2 Cyclization (150°C, 12h) Reactant1->Reaction Reactant2 Bis(2-chloroethyl)amine HCl (Alkylating Agent) Reactant2->Reaction Workup Methanol Dissolution & Ether Precipitation Reaction->Workup Crude Mixture Solvent Diethylene Glycol Monomethyl Ether Solvent->Reaction Solvent Product 2-MPP HCl (Yield: ~74%) Workup->Product Filtration

Fig 2: One-pot condensation and cyclization workflow for the synthesis of 2-MPP HCl.

Analytical & Quality Control Protocols

To ensure the integrity of 2-MPP HCl for downstream pharmaceutical applications, rigorous quality control must be implemented. A self-validating analytical system requires orthogonal testing methods.

Impurity Profiling: Amine Di-piperazine Contaminants

During the synthesis of piperazine-derived intermediates, amine di-piperazine impurities can form via side reactions where multiple piperazine units polymerize or cross-react[8]. These secondary and tertiary amine functionalities alter the bulk acidity and solubility of the API.

  • Detection Strategy: Because these impurities lack strong chromophores, standard UV-Vis detection may underestimate their presence. It is highly recommended to utilize HPLC coupled with Charged Aerosol Detection (CAD) or LC-MS for accurate mass confirmation and quantification[8].

  • Structural Verification: 1H -NMR (in DMSO- d6​ ) should be utilized to confirm the absence of unreacted primary amine protons from the 2-methoxyaniline starting material, ensuring complete cyclization.

References

  • PubChem. "1-(2-methoxyphenyl)piperazine;hydrochloride - PubChem CID 9899402." National Center for Biotechnology Information. Available at: [Link]

  • Raghupathi, R. K., et al. "Analogues of the 5-HT1A Serotonin Antagonist 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with Reduced α1​ -Adrenergic Affinity." Journal of Medicinal Chemistry, 1991. Available at:[Link]

  • Veeprho Pharmaceuticals. "Amine Di piperazine impurity and 1-(2-Methoxyphenyl)piperazine (HCl Salt) Profiling." Available at:[Link]

  • ResearchGate. "Influence of N-1 substituent properties on binding affinities of arylpiperazines to the binding site of 5-HT1A receptor." Available at:[Link]

Sources

Foundational

The Piperazine Core: A Privileged Scaffold for Modulating Serotonin and Adrenergic Receptor Systems

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The piperazine moiety, a six-membered heterocycle with two opposing nitrogen atoms, stands as a cornerstone in medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine moiety, a six-membered heterocycle with two opposing nitrogen atoms, stands as a cornerstone in medicinal chemistry, particularly in the design of ligands targeting the central nervous system (CNS).[1][2] Its unique structural and physicochemical properties have rendered it a "privileged scaffold," enabling the development of a multitude of clinically significant drugs that modulate the activity of serotonin (5-hydroxytryptamine, 5-HT) and adrenergic receptors.[2][3][4] These two receptor superfamilies play pivotal roles in a vast array of physiological and pathophysiological processes, including mood, cognition, and autonomic function.[5][6] Consequently, ligands that can selectively or dually target these receptors are of immense therapeutic interest for treating psychiatric and neurological disorders such as depression, anxiety, schizophrenia, and Parkinson's disease.[3][7][8] This in-depth technical guide provides a comprehensive overview of the design, synthesis, and preclinical evaluation of piperazine-based ligands for serotonin and adrenergic receptors, offering field-proven insights for researchers and drug development professionals.

The Piperazine Scaffold: A Versatile Template for CNS Drug Discovery

The prevalence of the piperazine ring in CNS-active drugs is not coincidental.[9][10][11] Its inherent properties make it an ideal building block for crafting ligands with desirable pharmacokinetic and pharmacodynamic profiles.

Structural and Physicochemical Advantages
  • Topological Versatility: The piperazine ring can adopt various conformations, with the chair conformation being the most stable. This conformational flexibility allows for the precise spatial orientation of substituents, facilitating optimal interactions with receptor binding pockets.

  • Basic Nitrogen Atoms: The two nitrogen atoms of the piperazine ring are basic and can be protonated at physiological pH.[12] This positive charge is often crucial for forming key ionic interactions with acidic residues, such as aspartate, within the binding sites of G-protein coupled receptors (GPCRs) like serotonin and adrenergic receptors.[12][13]

  • Synthetic Tractability: The piperazine scaffold is synthetically versatile, allowing for the straightforward introduction of a wide range of substituents at both nitrogen atoms. This modularity facilitates the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[14][15]

  • Improved Physicochemical Properties: Incorporation of a piperazine moiety can enhance the aqueous solubility and overall druglikeness of a molecule, which are critical parameters for oral bioavailability and distribution to the CNS.[9]

Bioisosteric Replacements

While piperazine is a highly successful scaffold, the exploration of its bioisosteres is an active area of research aimed at fine-tuning pharmacological profiles and overcoming potential liabilities.[9][16] Bioisosteric replacement strategies involve substituting the piperazine ring with other cyclic diamines or structurally related motifs to modulate properties such as basicity, lipophilicity, and conformational rigidity.[9][16]

Serotonin and Adrenergic Receptors: Key Targets for Piperazine Ligands

Serotonin and adrenergic receptors are large families of GPCRs that are widely distributed throughout the central and peripheral nervous systems.[17][18] Their intricate signaling pathways regulate a multitude of physiological functions, making them prime targets for therapeutic intervention.[5][6]

The Serotonergic System

The serotonergic system is implicated in the regulation of mood, anxiety, sleep, appetite, and cognition.[5] There are at least 14 subtypes of serotonin receptors, each with a distinct anatomical distribution and functional role. Piperazine-based ligands have been successfully developed to target several of these subtypes, including:

  • 5-HT1A Receptors: These receptors are often targeted for the treatment of anxiety and depression.[7][19][20] Arylpiperazine derivatives frequently act as partial agonists at 5-HT1A receptors.[3][12]

  • 5-HT2A Receptors: Antagonism of 5-HT2A receptors is a key mechanism of action for several atypical antipsychotic drugs.[3][5]

  • 5-HT3 Receptors: These are ligand-gated ion channels, and their antagonists are used to treat nausea and vomiting.[14][21][22]

  • 5-HT7 Receptors: These receptors are involved in the regulation of circadian rhythms, learning, and memory, and are being explored as targets for cognitive disorders.[4][15]

The Adrenergic System

The adrenergic system, which utilizes norepinephrine (noradrenaline) as its primary neurotransmitter, is crucial for regulating arousal, attention, and the "fight-or-flight" response.[6][23] The major subtypes of adrenergic receptors targeted by piperazine ligands include:

  • α1-Adrenergic Receptors: Antagonists of these receptors are used to treat hypertension and benign prostatic hyperplasia.[24][25]

  • α2-Adrenergic Receptors: These receptors are involved in the negative feedback regulation of norepinephrine release.[26]

The Rationale for Multi-Target Ligands

There is significant "crosstalk" between the serotonergic and adrenergic systems, and dysfunction in both is often implicated in the pathophysiology of mood disorders.[4][6][27] This has led to the development of multi-target ligands that can simultaneously modulate both systems, potentially offering enhanced therapeutic efficacy and a faster onset of action compared to single-target agents.[4]

Ligand Design and Medicinal Chemistry: Crafting Potent and Selective Piperazine-Based Modulators

The design of piperazine-based ligands is a systematic process that involves understanding the SAR of different chemical series and employing both traditional and modern drug discovery techniques.

General Pharmacophore Model

A common pharmacophore for many arylpiperazine ligands targeting aminergic GPCRs consists of three key components:

  • An Aromatic Moiety: Often a substituted phenyl or heteroaromatic ring, which engages in van der Waals and aromatic interactions within the receptor binding pocket.

  • A Piperazine Core: As discussed, this provides a basic nitrogen for ionic interactions and a scaffold for orienting other substituents.

  • A Linker and Terminal Group: A flexible alkyl chain of variable length connects the piperazine to a terminal functional group, which can significantly influence subtype selectivity and functional activity (agonist, antagonist, or partial agonist).[28]

Structure-Activity Relationship (SAR) Studies

Systematic modification of each component of the pharmacophore is crucial for optimizing ligand properties.

Structural Modification Impact on Activity and Selectivity Supporting Evidence
Aryl Group Substitution The nature and position of substituents on the aromatic ring can dramatically affect affinity and selectivity for different receptor subtypes. For example, a 2-methoxyphenyl group is often found in high-affinity 5-HT1A ligands.[3][29]
Linker Length The length of the alkyl chain connecting the piperazine to the terminal group is critical for optimal positioning within the binding pocket. A chain length of two to four carbons is often optimal for 5-HT1A and 5-HT7 receptor affinity.[7][28][30]
Terminal Group The terminal group can be varied to modulate functional activity and subtype selectivity. For instance, different terminal fragments can impart agonist or antagonist properties at 5-HT1A receptors.[14]
Piperazine Substitution Substitution on the second nitrogen of the piperazine ring can also influence activity. For example, N-methylation of the piperazine can enhance affinity for 5-HT3 receptors.[22]
The Role of Computational Chemistry

Computational modeling plays an increasingly important role in the design of piperazine-based ligands.[5][13][31][32]

  • Molecular Docking: This technique predicts the preferred binding orientation of a ligand to its receptor, providing insights into key molecular interactions and guiding the design of new analogs with improved affinity.[3][5]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity, enabling the prediction of the potency of novel, unsynthesized molecules.[13][31]

  • Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, revealing how the receptor conformation changes upon ligand binding and offering insights into the mechanisms of receptor activation and inactivation.[5][33]

Preclinical Evaluation: From In Vitro Assays to In Vivo Models

A rigorous preclinical evaluation is essential to characterize the pharmacological profile of novel piperazine-based ligands and assess their therapeutic potential.

In Vitro Characterization

A battery of in vitro assays is employed to determine the affinity, functional activity, and selectivity of new chemical entities.

This is a fundamental technique for determining the affinity of a compound for a specific receptor.[4][34]

Experimental Protocol: Radioligand Competition Binding Assay

  • Preparation of Receptor Membranes: Cell membranes expressing the target receptor (e.g., from HEK293 cells stably expressing the human 5-HT1A receptor) are prepared.[7]

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]-8-OH-DPAT for the 5-HT1A receptor) is incubated with the receptor membranes in the presence of increasing concentrations of the unlabeled test compound.[7]

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[4]

Rationale: This assay provides a quantitative measure of the affinity of a test compound for its target receptor by assessing its ability to compete with a known high-affinity radioligand.

Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or partial agonist. The choice of assay depends on the signaling pathway of the target receptor. For GPCRs, common functional assays include:

  • cAMP Assays: For receptors that couple to adenylyl cyclase (e.g., 5-HT1A, 5-HT7, and β-adrenergic receptors).

  • Calcium Mobilization Assays: For receptors that couple to phospholipase C (e.g., 5-HT2A and α1-adrenergic receptors).

  • Reporter Gene Assays: These assays measure the transcriptional activation of a reporter gene downstream of receptor activation.[35]

To assess the selectivity of a new ligand, it is typically screened against a panel of other receptors, ion channels, and transporters. This is critical for identifying potential off-target effects that could lead to undesirable side effects.[36]

In Vivo Evaluation

In vivo studies in animal models are essential for evaluating the pharmacokinetic properties, efficacy, and safety of a drug candidate.[37][38][39]

These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of a compound, which are critical for establishing a suitable dosing regimen.

A variety of animal models are used to assess the potential therapeutic efficacy of piperazine-based ligands.[37][40]

  • Models of Depression and Anxiety:

    • Forced Swim Test (FST) and Tail Suspension Test (TST): These are common screening tests for antidepressant activity, where a reduction in immobility time is indicative of an antidepressant-like effect.[41]

    • Chronic Mild Stress (CMS): This model exposes animals to a series of unpredictable, mild stressors over an extended period to induce a state of anhedonia, a core symptom of depression.[37][41]

  • Models of Psychosis:

    • Prepulse Inhibition (PPI) of the Startle Reflex: Deficits in PPI are observed in schizophrenic patients and can be induced in rodents by dopamine agonists. The ability of a compound to reverse these deficits is predictive of antipsychotic efficacy.[38]

    • Dopamine Agonist-Induced Hyperlocomotion: Antipsychotic drugs can reduce the hyperlocomotion induced by dopamine agonists like amphetamine.[39]

Experimental Workflow: In Vivo Efficacy Testing in a Model of Depression

G cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Behavioral Assessment cluster_3 Phase 4: Neurochemical Analysis a Chronic Mild Stress (CMS) (Weeks 1-4) b Daily Administration of Test Compound or Vehicle (Weeks 5-7) a->b c Sucrose Preference Test (Anhedonia) b->c d Forced Swim Test (Behavioral Despair) b->d e Measurement of Neurotransmitter Levels in Brain Regions d->e

Caption: Workflow for assessing the antidepressant-like effects of a piperazine-based ligand.

Future Directions: Innovations in Piperazine-Based Ligand Discovery

The field of piperazine-based drug discovery continues to evolve, with several exciting areas of research poised to deliver the next generation of therapeutics.

  • Biased Agonism: This concept involves designing ligands that preferentially activate certain downstream signaling pathways over others at the same receptor. This could lead to drugs with improved efficacy and reduced side effects.

  • Allosteric Modulation: Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric binding site for the endogenous ligand. They can fine-tune receptor activity in a more subtle and potentially safer manner than traditional agonists or antagonists.

  • Integration of Artificial Intelligence (AI) and Machine Learning (ML): AI and ML algorithms are being increasingly used to analyze large datasets, predict the properties of new molecules, and de-risk drug development programs.

Conclusion

The piperazine scaffold has proven to be an exceptionally fruitful starting point for the development of ligands targeting serotonin and adrenergic receptors. Its inherent advantages, coupled with a deep understanding of the SAR for different chemical series, have enabled the creation of numerous life-changing medications. As our understanding of the complex neurobiology of psychiatric and neurological disorders continues to grow, and as new drug discovery technologies emerge, the versatile piperazine core is set to remain a central player in the quest for safer and more effective treatments.

References

  • Asagarasu, A., Matsui, T., Hayashi, H., Tamaoki, S., Yamauchi, Y., & Sato, M. (2009). Design and synthesis of piperazinylpyridine derivatives as novel 5-HT1A agonists/5-HT3 antagonists for the treatment of irritable bowel syndrome (IBS). Chemical & Pharmaceutical Bulletin, 57(1), 34–42. [Link]

  • Bożejewicz, M., Wifli, A., & Satała, G. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 30(12), 1234. [Link]

  • Di Martino, R. M. C., Ciano, A., & De Feo, U. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(4), 1234. [Link]

  • Yoon, J., Yoo, E. A., Kim, J. Y., Pae, A. N., Rhim, H., Park, W. K., Kong, J. Y., & Choo, H. Y. P. (2008). Preparation of piperazine derivatives as 5-HT7 receptor antagonists. Bioorganic & Medicinal Chemistry, 16(10), 5405–5412. [Link]

  • Czopek, A., Siwek, A., & Kucwaj, K. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. Molecules, 26(22), 7015. [Link]

  • Grace, A. A., & Gomes, F. V. (2022). Using animal models for the studies of schizophrenia and depression: The value of translational models for treatment and prevention. Frontiers in Behavioral Neuroscience, 16, 978831. [Link]

  • O'Brien, P., & Hulme, C. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, 70(26), 7845–7862. [Link]

  • Leopoldo, M., Lacivita, E., & Berardi, F. (2003). Structure-activity relationship studies on the 5-HT(1A) receptor affinity of 1-phenyl-4-[omega-(alpha- or beta-tetralinyl)alkyl]piperazines. 4. Journal of Medicinal Chemistry, 46(5), 784–792. [Link]

  • Manetti, F., Romanelli, M. N., & Ghelardini, C. (2015). Synthesis and binding properties of new long-chain 4-substituted piperazine derivatives as 5-HT1A and 5-HT7 receptor ligands. Bioorganic & Medicinal Chemistry, 23(15), 4567–4575. [Link]

  • Campillo, M., López-Rodríguez, M. L., & Pérez, C. (2000). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 6. Study of the 5-HT1A/α1-Adrenergic Receptor Affinity by Classical Hansch Analysis, Artificial Neural Networks, and Computational Simulation of Ligand Recognition. Journal of Medicinal Chemistry, 43(26), 4976–4986. [Link]

  • Deng, X., Wang, Y., & Zhang, Y. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2291996. [Link]

  • Seba, M. C., & Kumar, A. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-577. [Link]

  • Christopher, J. A., Brown, G. A., & Congreve, M. (2015). Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design. Journal of Medicinal Chemistry, 58(16), 6447–6457. [Link]

  • Glennon, R. A., Teitler, M., & Gyermek, L. (1996). Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors. Journal of Medicinal Chemistry, 39(15), 2977–2983. [Link]

  • de Esch, I. J. P., van der Mey, M., & Leurs, R. (2012). Design, Synthesis, and Structure–Activity Relationships of Highly Potent 5-HT3 Receptor Ligands. Journal of Medicinal Chemistry, 55(19), 8379–8389. [Link]

  • Al-Mohizea, A. M. (2023). Organic Pharmaceutical Chemistry. [Link]

  • van der Staay, F. J., & Arndt, S. S. (2009). From antipsychotic to anti-schizophrenia drugs: role of animal models. Behavioural Brain Research, 204(2), 221–230. [Link]

  • Lucchesi, C., & De Montis, M. G. (1992). Structure-activity relationship studies of central nervous system (CNS) agents. 5. Effect of the hydrocarbon chain on the affinity of 4-substituted 1-(3-chlorophenyl)piperazines for 5-HT1A receptor sites. Journal of Medicinal Chemistry, 35(15), 2843–2848. [Link]

  • Scotton, M., & Santagostino-Barbone, M. G. (1986). Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists. Journal of Medicinal Chemistry, 29(7), 1336–1339. [Link]

  • Kumar, A., & Singh, P. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • de Oliveira, A. C., & de Almeida, V. (2012). Animal models for predicting the efficacy and side effects of antipsychotic drugs. Revista Brasileira de Psiquiatria, 34(Suppl 2), S142–S152. [Link]

  • Nagine, T. (2024). The Ethics and Efficacy of Antidepressant Drug Testing on Animals. Annals of Clinical and Translational Neurology, 14(3), 238-239. [Link]

  • Zhang, H., & Xu, H. E. (2020). Ligands of Adrenergic Receptors: A Structural Point of View. Molecules, 25(5), 1083. [Link]

  • Fuchs, E., & Flügge, G. (2006). Experimental animal models for the simulation of depression and anxiety. Dialogues in Clinical Neuroscience, 8(3), 323–333. [Link]

  • Yildiz, I., & Ercal, N. (2022). Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters. Current Drug Metabolism, 23(9), 748–761. [Link]

  • Penjišević, J., & Šukalović, V. (2022). Synthesis, Docking Studies and Pharmacological Evaluation of Serotoninergic Ligands Containing a 5-Norbornene-2-Carboxamide Nucleus. Molecules, 27(19), 6523. [Link]

  • O'Brien, P., & Hulme, C. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry, 70(26), 7863–7878. [Link]

  • Lemoine, D., & Pao, G. M. (2021). Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP. International Journal of Molecular Sciences, 22(21), 11985. [Link]

  • Wang, Y., & Zhang, Y. (2019). Mechanism Exploration of Arylpiperazine Derivatives Targeting the 5-HT2A Receptor by In Silico Methods. International Journal of Molecular Sciences, 20(24), 6219. [Link]

  • Di Martino, R. M. C., Ciano, A., & De Feo, U. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PMC. [Link]

  • O'Brien, P. (2024). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. [Link]

  • Kumar, A., & Singh, P. (2022). Computational approaches for the design of novel dopamine D2 and serotonin 5-HT2A receptor dual antagonist towards schizophrenia. Journal of Biomolecular Structure and Dynamics, 40(7), 2975–2993. [Link]

  • Lacivita, E., & Leopoldo, M. (2023). In Vitro and In Silico Analysis of the Residence Time of Serotonin 5-HT7 Receptor Ligands with Arylpiperazine Structure. ACS Chemical Neuroscience, 14(7), 1269–1280. [Link]

  • Wetzels, R. B., & Neef, C. (2014). Serotonergic and Adrenergic Drug Interactions Associated with Linezolid: A Critical Review and Practical Management Approach. Clinical Infectious Diseases, 59(8), 1138–1144. [Link]

  • Penjišević, J., & Šukalović, V. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Arabian Journal of Chemistry, 15(10), 104153. [Link]

  • Tang, S. W., & Seeman, P. (1980). Effect of antidepressant drugs on serotonergic and adrenergic receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 311(3), 255–261. [Link]

  • Cavasotto, C. N., & Palomba, D. (2015). Exploring G Protein-Coupled Receptors (GPCRs) Ligand Space via Cheminformatics Approaches: Impact on Rational Drug Design. Frontiers in Pharmacology, 6, 208. [Link]

  • De Simoni, M. G., & Dal Toso, G. (1987). The effect of adrenergic drugs on serotonin metabolism in the nucleus raphe dorsalis of the rat, studied by in vivo voltammetry. Brain Research, 420(2), 329–335. [Link]

  • He, S., & Verkman, A. S. (2001). In vitro and in vivo ligand binding to the 5HT(3) serotonin receptor characterised by time-resolved fluorescence spectroscopy. Journal of Molecular Biology, 306(4), 789–799. [Link]

  • Satała, G., & Bojarski, A. J. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. ACS Chemical Neuroscience. [Link]

  • Shan, J., & Khelashvili, G. (2012). Ligand-Dependent Conformations and Dynamics of the Serotonin 5-HT2A Receptor Determine Its Activation and Membrane-Driven Oligomerization Properties. PLOS Computational Biology, 8(4), e1002473. [Link]

  • Wikipedia. (n.d.). Norepinephrine. Retrieved from [Link]

  • ResearchGate. (n.d.). The importance of ligands for G protein-coupled receptor stability. [Link]

  • Semantic Scholar. (n.d.). Serotonergic and Adrenergic Drug Interactions Associated with Linezolid: A Critical Review and Practical Management Approach. [Link]

Sources

Exploratory

Investigating the neuroprotective potential of piperazine derivatives

An In-Depth Technical Guide to Investigating the Neuroprotective Potential of Piperazine Derivatives Executive Summary The piperazine scaffold is a privileged structure in neuropharmacology. Its rigid, six-membered heter...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Investigating the Neuroprotective Potential of Piperazine Derivatives

Executive Summary The piperazine scaffold is a privileged structure in neuropharmacology. Its rigid, six-membered heterocyclic ring containing two nitrogen atoms allows for diverse functionalization, yielding compounds with highly tunable physicochemical properties, including optimal blood-brain barrier (BBB) permeability. Recent drug discovery efforts have repositioned piperazine derivatives from traditional roles into potent neuroprotective agents targeting ischemic stroke, Alzheimer’s disease (AD), and Parkinson’s disease (PD). This whitepaper provides a comprehensive, field-proven framework for evaluating the neuroprotective mechanisms of novel piperazine derivatives, focusing on target validation, self-validating experimental workflows, and translational disease modeling.

Mechanistic Rationale: The Polypharmacology of Piperazines

The neuroprotective efficacy of piperazine derivatives rarely stems from a single pathway; rather, their clinical potential lies in polypharmacology. As an Application Scientist, understanding the causality behind structural modifications and receptor affinity is critical for rational drug design.

  • Sigma-1 Receptor (S1R) Activation: Derivatives such as SA4503 (Cutamesine) act as potent S1R agonists. S1R is an endoplasmic reticulum (ER) chaperone protein. Upon activation by piperazine ligands, S1R translocates to the mitochondria-associated ER membrane (MAM), stabilizing calcium homeostasis and upregulating synaptic proteins like neurabin and neurexin, which enhances brain plasticity and functional recovery post-stroke[1].

  • TRPC6 Channel Modulation & Actin Stabilization: Novel disubstituted piperazines, such as cmp2 and 51164, selectively activate Transient Receptor Potential Canonical 6 (TRPC6) channels. This activation restores neuronal store-operated calcium entry (nSOCE) in amyloidogenic AD models[2]. Furthermore, computational and in vitro data reveal a secondary mechanism where these derivatives directly bind G-actin (at Lys336, Asp157, and Ser14), stabilizing actin filaments and preserving dendritic mushroom spines[3].

  • Iron Chelation & ROS Scavenging: Polysubstituted piperazines have been engineered as iron chelators to combat iron-induced neurotoxicity in dopaminergic neurons, a hallmark of Parkinson's disease[4][5]. Additionally, hybridizing piperazine with traditional medicine monomers (e.g., Tetramethylpyrazine, TMP) generates derivatives like T-VA, which exhibit profound antioxidant and anti-inflammatory properties by downregulating NF-κB signaling[6].

  • Mitigating Off-Target Cardiotoxicity: A historical challenge with piperazine-based neuroprotectants (e.g., Fenazinel/SIPI5052) has been their off-target affinity for the hERG potassium channel, leading to QT prolongation. Modern SAR (Structure-Activity Relationship) campaigns focus on replacing specific moieties (e.g., introducing cinnamamide fragments) to retain neuroprotection while abolishing hERG liability[7][8].

G Piperazine Piperazine Derivatives (e.g., SA4503, cmp2, T-VA) S1R Sigma-1 Receptor Agonism Piperazine->S1R TRPC6 TRPC6 Channel Activation Piperazine->TRPC6 Iron Iron Chelation & ROS Scavenging Piperazine->Iron ER_Mito ER-Mitochondria Ca2+ Homeostasis S1R->ER_Mito nSOCE Neuronal SOCE Restoration TRPC6->nSOCE OxStress Reduction of Oxidative Stress Iron->OxStress Neuroprotection Neuroprotection & Synaptic Plasticity ER_Mito->Neuroprotection nSOCE->Neuroprotection OxStress->Neuroprotection

Mechanistic pathways of piperazine derivatives in neuroprotection.

Quantitative Data Presentation: Efficacy Profiles

When comparing novel piperazine derivatives, quantitative benchmarking against established clinical or preclinical standards is mandatory. Table 1 synthesizes the pharmacological profiles of key piperazine scaffolds.

Table 1: Pharmacological Profiling of Key Piperazine Derivatives

Compound / ScaffoldPrimary Mechanism / TargetDisease ModelKey Efficacy MetricCardiac Liability (hERG)
SA4503 (Cutamesine) Sigma-1 Receptor AgonistIschemic Stroke (MCAO)Enhanced sensorimotor recovery[1]Low
cmp2 TRPC6 ActivatorAlzheimer's (5xFAD mice)Reverses synaptic plasticity deficits[2]Low
Compound 51164 TRPC6 Activator / Actin StabilizerAmyloid Toxicity (In vitro)Restores mushroom spine %[3]Low (Poor BBB penetrance)
Fenazinel (SIPI5052) Antioxidant / UnknownIschemic Stroke (MCAO)High cell viability (PC12 cells)[8]Moderate (IC50 = 8.64 μmol/L)[8]
Compound 9d Cinnamamide-Piperazine HybridHypoxia / MCAO59.65% viability at 10 μmol/L[7]Weak/Negligible
T-VA TMP-Piperazine HybridOxidative StressEC50 = 4.249 μM (Neuronal protection)[6]Low

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity (E-E-A-T), experimental workflows must not only test a hypothesis but actively attempt to disprove it. The following protocols incorporate self-validating mechanisms to eliminate false positives.

Protocol 1: In Vitro Neuroprotection & Cardiotoxicity Screening

Objective: To evaluate the baseline neuroprotective efficacy of novel piperazine derivatives while simultaneously screening out compounds with high hERG channel affinity. Causality: High concentrations of neuroprotective agents can paradoxically induce cytotoxicity or cardiac arrhythmias[7][8]. Dual screening ensures only safe, efficacious leads progress to in vivo stages. Step-by-Step Methodology:

  • Cell Culture: Culture PC12 cells or primary rat hippocampal neurons in 96-well plates.

  • Insult Induction: Induce injury using Oxygen-Glucose Deprivation (OGD) for 4 hours (stroke model) or 0.66 µM Aβ42 incubation for 24 hours (AD model)[2].

  • Compound Treatment: Administer the piperazine derivative at a concentration gradient (10 nM to 100 µM).

  • Viability Assay: Assess cell survival using an MTT or CellTiter-Glo (ATP) assay.

  • hERG Patch-Clamp: For compounds showing >50% protection, perform automated whole-cell patch-clamp electrophysiology on CHO cells stably expressing the hERG potassium channel.

  • Self-Validating Mechanism: Include Edaravone as a positive neuroprotective control and Dofetilide as a positive cardiotoxic control. If the assay fails to detect Dofetilide's hERG inhibition (IC50 ~10 nM), the entire plate's data is discarded, preventing false-negative cardiac safety profiles.

Protocol 2: Molecular Target Validation (Receptor Knockdown)

Objective: To confirm that the observed neuroprotection is mechanistically driven by the hypothesized target (e.g., TRPC6 or S1R) rather than non-specific chemical effects. Causality: Piperazines are promiscuous binders. Proving that cmp2 works specifically via TRPC6 requires abolishing the target[2]. Step-by-Step Methodology:

  • Gene Silencing: Transfect primary neurons with target-specific small interfering RNA (siRNA) against TRPC6 or S1R, alongside a scrambled non-targeting siRNA control.

  • Validation of Knockdown: Confirm >80% protein reduction via Western blot 48 hours post-transfection.

  • Phenotypic Rescue Assay: Subject both wild-type and knockdown cells to the neurotoxic insult (e.g., Aβ42) and treat with the piperazine derivative.

  • Dendritic Spine Analysis: Transfect cells with GFP and use confocal microscopy to quantify the percentage of mature mushroom spines[3].

  • Self-Validating Mechanism: The system validates itself through the knockdown condition. If the piperazine derivative continues to provide neuroprotection and spine stabilization in the TRPC6-/- or S1R-/- neurons, the primary mechanistic hypothesis is falsified, indicating an off-target effect (e.g., direct actin stabilization or iron chelation)[3].

Protocol 3: In Vivo Ischemic Stroke Modeling (MCAO)

Objective: To assess the translational potential, BBB penetrance, and therapeutic window of the piperazine derivative. Causality: In vitro success often fails in vivo due to poor pharmacokinetics. The Middle Cerebral Artery Occlusion (MCAO) model mimics human focal ischemia, testing the drug's ability to salvage the ischemic penumbra[1]. Step-by-Step Methodology:

  • Surgical Procedure: Anesthetize male Wistar rats. Insert a silicone-coated nylon monofilament into the internal carotid artery to occlude the origin of the MCA.

  • Reperfusion: Withdraw the filament after 60–90 minutes to allow reperfusion.

  • Drug Administration: Administer the piperazine derivative (e.g., SA4503 at 1 mg/kg I.P.) starting 2 days post-injury to evaluate recovery mechanisms beyond the acute neuroprotective window[1].

  • Functional Assessment: Perform adhesive removal tests and cylinder tests to quantify sensorimotor recovery over 14–28 days.

  • Histology: Euthanize animals and stain brain slices with TTC (2,3,5-triphenyltetrazolium chloride) to quantify infarct volume.

  • Self-Validating Mechanism: Continuous Laser Doppler Flowmetry (LDF) must be used during the surgery. The protocol dictates that any animal failing to show a >80% drop in regional cerebral blood flow during occlusion, or failing to restore >70% flow during reperfusion, is strictly excluded from the study. This prevents surgical variability from masquerading as drug efficacy.

Workflow Phase1 Phase 1: In Vitro Screening Tox Toxicity & hERG Patch-Clamp Phase1->Tox Target Receptor Binding Assays Phase1->Target Phase2 Phase 2: Target Validation siRNA siRNA Knockdown (Self-Validation) Phase2->siRNA WB Western Blot (Synaptic Proteins) Phase2->WB Phase3 Phase 3: In Vivo Modeling MCAO Stroke Model (MCAO + LDF) Phase3->MCAO AD AD Model (5xFAD Mice) Phase3->AD Tox->Phase2 Target->Phase2 siRNA->Phase3 WB->Phase3

Phased, self-validating experimental workflow for evaluating piperazine-based neuroprotectants.

Conclusion

The piperazine ring is far more than a structural linker; it is a dynamic pharmacophore capable of orchestrating profound neuroprotective responses. By rigorously applying self-validating experimental designs—ranging from siRNA-mediated target falsification to stringent LDF-controlled in vivo models—researchers can confidently isolate the mechanisms of action. Whether acting as Sigma-1 chaperones, TRPC6 activators, or targeted antioxidants, the next generation of piperazine derivatives holds immense promise for altering the trajectory of neurodegenerative diseases and ischemic brain injuries.

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-(2-Methoxyphenyl)piperazine dihydrochloride from o-anisidine

Application Note: Synthesis of 1-(2-Methoxyphenyl)piperazine Dihydrochloride from o-Anisidine Executive Summary 1-(2-Methoxyphenyl)piperazine (often abbreviated as 2-MeOPP) is a privileged pharmacophore and a critical in...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis of 1-(2-Methoxyphenyl)piperazine Dihydrochloride from o-Anisidine

Executive Summary

1-(2-Methoxyphenyl)piperazine (often abbreviated as 2-MeOPP) is a privileged pharmacophore and a critical intermediate in the synthesis of numerous central nervous system (CNS) therapeutics, including atypical antipsychotics, anxiolytics, and antihypertensives like urapidil and aripiprazole[1][2]. Its primary pharmacological utility stems from its high affinity for serotonergic (5-HT₁ₐ, 5-HT₂ₐ) and dopaminergic (D₃) receptors[1][3].

While the compound is predominantly isolated and commercialized as a monohydrochloride salt[4][5], specific formulation and synthetic requirements occasionally demand the dihydrochloride variant. This application note provides a self-validating, field-tested protocol for the synthesis of the piperazine ring via the condensation of o-anisidine with bis(2-chloroethyl)amine hydrochloride, followed by a rigorous workup to isolate the highly pure dihydrochloride salt.

Mechanistic Causality & Reaction Design

As an Application Scientist, I emphasize that successful heterocyclic synthesis requires strict adherence to thermodynamic control and reagent masking. The formation of the piperazine ring in this protocol is driven by a double nucleophilic substitution (Sₙ2) mechanism[4].

  • Reagent Masking (Why use the HCl salt?): Bis(2-chloroethyl)amine is utilized exclusively as its hydrochloride salt[4][6]. If the free base were used, the unprotonated secondary amine would rapidly undergo intramolecular cyclization to form a highly reactive aziridinium intermediate, leading to uncontrolled polymerization. The HCl salt masks the amine's lone pair, ensuring that the primary amine of o-anisidine acts as the initial nucleophile.

  • Thermodynamic Control & Solvent Selection: The reaction requires an elevated temperature of 150 °C[4]. The first Sₙ2 attack forms an acyclic intermediate. The subsequent intramolecular Sₙ2 ring-closure is sterically hindered and requires significant activation energy. Diethylene glycol monomethyl ether (DGME) is selected because its high boiling point safely accommodates this temperature without solvent bumping, while its polarity effectively solvates the charged intermediates[4].

  • Dihydrochloride Salt Dynamics: Piperazine derivatives possess two basic nitrogen atoms. The aliphatic nitrogen (N4) is highly basic (pKa ~ 8.9), whereas the aniline-derived nitrogen (N1) is weakly basic (pKa ~ 3.0) due to the delocalization of its lone pair into the aromatic ring[3][5]. Standard precipitation yields the monohydrochloride[4][5]. To force the formation of the dihydrochloride, the intermediate must be converted to a free base and treated with a large excess of anhydrous HCl in a non-polar solvent (diethyl ether) to protonate the weakly basic N1 position.

Experimental Workflow

Workflow Start o-Anisidine + Bis(2-chloroethyl)amine HCl Reaction Double SN2 Cyclization (DGME, 150°C, 12h) Start->Reaction Intermediate Crude 1-(2-Methoxyphenyl) piperazine HCl Reaction->Intermediate Precipitation (MeOH/Et2O) FreeBase Free Base Conversion (NaOH, EtOAc Extraction) Intermediate->FreeBase Basification (pH > 10) SaltForm Dihydrochloride Formation (Excess HCl in Ether, 0°C) FreeBase->SaltForm Anhydrous Conditions Product 1-(2-Methoxyphenyl)piperazine Dihydrochloride SaltForm->Product Filtration & Vacuum Drying

Workflow for the synthesis and isolation of 1-(2-Methoxyphenyl)piperazine dihydrochloride.

Materials and Reagents

Summarized below are the quantitative requirements for a standard 3.0 mmol scale reaction.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
o-Anisidine (2-Methoxyaniline)123.151.0369.4 mgPrimary Nucleophile[4]
Bis(2-chloroethyl)amine HCl 178.491.0535.5 mgElectrophilic C4N1 Synthon[4]
Diethylene glycol monomethyl ether 120.15N/A0.75 mLHigh-boiling Solvent[4]
Methanol / Diethyl Ether N/AN/A4 mL / 150 mLPrecipitation Solvents[4]
Sodium Hydroxide (2.0 M aq) 40.00Excess~5.0 mLFree Base Conversion
Hydrochloric Acid (2.0 M in Ether) 36.46>2.54.0 mLDihydrochloride Formation

Step-by-Step Protocol

Phase 1: Condensation and Ring Closure
  • Preparation: In a 50 mL double-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-anisidine (369.4 mg, 3.0 mmol) and bis(2-chloroethyl)amine hydrochloride (535.5 mg, 3.0 mmol)[4].

  • Solvent Addition: Add diethylene glycol monomethyl ether (0.75 mL)[4]. Expert Insight: This minimal solvent volume is critical. It creates a highly concentrated melt that kinetically favors the initial bimolecular collision.

  • Thermal Activation: Submerge the flask in a precisely controlled oil bath pre-heated to 150 °C. Stir vigorously for 12 hours under a nitrogen atmosphere to prevent oxidative degradation of the aniline[4].

  • Cooling: Remove from heat and allow the dark, viscous mixture to cool to room temperature.

Phase 2: Isolation of the Intermediate Monohydrochloride
  • Solvent Crash: Dissolve the crude reaction mixture in methanol (4.0 mL)[4].

  • Precipitation: Under vigorous stirring, slowly add diethyl ether (150 mL) dropwise[4]. This drastic reduction in solvent polarity selectively precipitates the 1-(2-methoxyphenyl)piperazine monohydrochloride, leaving unreacted starting materials in the mother liquor.

  • Filtration: Recover the precipitate via vacuum filtration and wash with cold diethyl ether (2 × 10 mL) to obtain the intermediate monohydrochloride salt (Expected yield at this stage: ~74%)[4].

Phase 3: Free Base Conversion and Dihydrochloride Precipitation
  • Basification: Dissolve the intermediate salt in distilled water (10 mL). Slowly add 2.0 M aqueous NaOH until the pH exceeds 10. This deprotonates the N4 nitrogen, converting the salt to the free base[5].

  • Extraction: Extract the aqueous layer with ethyl acetate (3 × 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the free base as a clear to pale-yellow oil[3].

  • Anhydrous Protonation: Dissolve the free base oil in anhydrous diethyl ether (10 mL) and cool to 0 °C in an ice bath.

  • Salt Formation: Slowly add 2.0 M HCl in diethyl ether (>2.5 equivalents, ~4.0 mL) dropwise. Expert Insight: The anhydrous environment is mandatory. The presence of water would cause the weakly bound HCl on the N1 nitrogen to dissociate, reverting the product to the monohydrochloride.

  • Final Isolation: Rapidly filter the resulting white precipitate under a stream of nitrogen (the dihydrochloride is hygroscopic). Wash with cold anhydrous ether and dry under high vacuum for 12 hours.

Analytical Characterization

Verify the integrity of the synthesized dihydrochloride salt using the following expected analytical parameters:

ParameterExpected Result
Appearance White to off-white crystalline powder[5]
Overall Yield 68 - 72% (Over the complete three-phase process)
¹H NMR (DMSO-d₆, 400 MHz) δ 3.80 (s, 3H, OCH₃), 3.10-3.35 (m, 8H, piperazine CH₂), 6.85-7.05 (m, 4H, Ar-H), 9.50 (br s, 2H, NH₂⁺), 10.10 (br s, 1H, Ar-NH⁺)
Mass Spectrometry (ESI+) m/z 193.1 [M+H]⁺ (Corresponds to the free base mass)

References

  • LookChem. "Cas 35386-24-4, 1-(2-Methoxyphenyl)piperazine". LookChem. URL:[Link]

  • PrintTech Healthcare. "1-(2-methoxyphenyl)piperazine hydrochloride". PrintTech Healthcare. URL:[Link]

Sources

Application

HPLC-UV analysis of piperazine derivatives after chemical derivatization

An Application Note and Protocol for the HPLC-UV Analysis of Piperazine Derivatives Following Chemical Derivatization Authored by: A Senior Application Scientist Introduction: The Analytical Challenge of Piperazine Piper...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the HPLC-UV Analysis of Piperazine Derivatives Following Chemical Derivatization

Authored by: A Senior Application Scientist

Introduction: The Analytical Challenge of Piperazine

Piperazine and its derivatives are fundamental building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Their applications range from anthelmintics to antipsychotics and antihistamines.[2] Ensuring the purity of these intermediates and quantifying their presence as potential impurities in final drug products is a critical aspect of pharmaceutical quality control.

However, the piperazine moiety presents a significant analytical challenge for one of the most common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The core piperazine structure is a saturated heterocyclic amine that lacks a chromophore, meaning it does not absorb light in the typical UV-visible range (200-400 nm).[1][3] This results in poor to non-existent sensitivity, making direct quantification at trace levels nearly impossible with standard UV detectors.[4][5]

To overcome this limitation, a pre-column chemical derivatization strategy is employed. This involves reacting the non-UV-active piperazine with a labeling agent to form a new, stable compound that possesses a strong chromophore. This derivative can then be easily separated and quantified using conventional reversed-phase HPLC-UV instrumentation, enabling sensitive and accurate analysis.[3][6] This application note provides a detailed, validated protocol for the analysis of piperazine using 4-chloro-7-nitrobenzofuran (NBD-Cl) as a derivatizing agent, a method proven to be robust for pharmaceutical analysis.[1]

The Principle of Derivatization for Secondary Amines

The chemical foundation of this method lies in the nucleophilic character of the secondary amine groups within the piperazine ring. These amines readily react with specific electrophilic reagents, forming stable covalent bonds. The ideal derivatizing agent for this purpose should:

  • React specifically and completely with secondary amines under mild conditions.

  • Possess a strong chromophore for high molar absorptivity at a convenient wavelength.

  • Form a stable derivative that is chromatographically well-behaved.

  • Have excess reagent and byproducts that are easily separated from the derivatized analyte peak.

Several reagents are effective for derivatizing secondary amines, with the choice often depending on the required sensitivity and available detection capabilities (UV or Fluorescence).

  • 4-chloro-7-nitrobenzofuran (NBD-Cl): This reagent reacts with piperazine to form a highly stable and strongly UV-active derivative, making it an excellent choice for HPLC-UV analysis. The method is well-documented and validated for determining trace amounts of piperazine in APIs.[1][6][7]

  • Dansyl Chloride (DNS-Cl): Reacts with both primary and secondary amines to form intensely fluorescent sulfonamide adducts.[4][8] This is a classic derivatization reagent, often coupled with fluorescence detection for enhanced sensitivity.[5][9]

  • 9-fluorenylmethyl chloroformate (FMOC-Cl): Another highly popular reagent that reacts with primary and secondary amines to yield stable, highly fluorescent derivatives, making it suitable for trace analysis.[10][11][12]

This guide will focus on the NBD-Cl method due to its proven robustness and direct applicability to standard HPLC-UV systems commonly found in quality control laboratories.[1]

Experimental Protocol: Piperazine Analysis via NBD-Cl Derivatization

This section details a self-validating protocol for the quantification of piperazine in a drug substance matrix.

Materials and Reagents
MaterialGrade/SpecificationRecommended Supplier
PiperazineReference Standard (≥99%)Sigma-Aldrich
4-chloro-7-nitrobenzofuran (NBD-Cl)≥98%Sigma-Aldrich
Acetonitrile (MeCN)HPLC GradeFisher Scientific, J.T. Baker
Methanol (MeOH)HPLC GradeFisher Scientific, J.T. Baker
Diethylamine (DEA)Reagent Grade (≥99.5%)Sigma-Aldrich
WaterHPLC/Milli-Q GradeIn-house purification system
Borate Buffer (0.1 M, pH 9.0)Prepared from Boric Acid and NaOHN/A
Active Pharmaceutical Ingredient (API)For sample analysisN/A
Equipment
  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Analytical balance (4-decimal place).

  • Volumetric flasks (Class A).

  • Adjustable micropipettes.

  • Sonicator bath.

  • Heating block or water bath.

  • Syringe filters (0.22 µm, PTFE or Nylon).

  • HPLC autosampler vials with inserts.

Experimental Workflow

G cluster_prep Preparation cluster_deriv Derivatization cluster_analysis Analysis prep_std Prepare Piperazine Stock & Standards mix Mix Analyte with NBD-Cl & Buffer prep_std->mix prep_sample Prepare API Sample Solution prep_sample->mix prep_reagent Prepare NBD-Cl Reagent Solution prep_reagent->mix react Incubate at 60°C for 30 minutes mix->react cool Cool to Room Temperature react->cool filter Filter into HPLC Vial cool->filter inject Inject into HPLC-UV System filter->inject quant Quantify using Calibration Curve inject->quant caption Figure 1. Overall workflow for piperazine analysis.

Caption: Figure 1. Overall workflow for piperazine analysis.

Step-by-Step Methodology

1. Preparation of Solutions

  • Diluent: Acetonitrile.

  • Piperazine Stock Solution (1000 ppm): Accurately weigh approximately 25 mg of Piperazine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • NBD-Cl Reagent Solution (1.0 mg/mL): Accurately weigh 10 mg of NBD-Cl into a 10 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile. Prepare this solution fresh daily and protect it from light.

  • API Sample Solution (e.g., 10 mg/mL): Accurately weigh 100 mg of the API into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent. Note: The concentration may need to be adjusted based on the expected level of piperazine impurity.

2. Preparation of Calibration Standards

  • Prepare a series of calibration standards by diluting the Piperazine Stock Solution. For a range of 30-350 ppm, perform serial dilutions. For example, to prepare a 100 ppm standard, transfer 1 mL of the 1000 ppm stock into a 10 mL volumetric flask and dilute to volume with diluent.

3. Derivatization Procedure

  • Into separate glass test tubes or HPLC vials, pipette 1.0 mL of each calibration standard and the sample solution.

  • To each tube, add 1.0 mL of the Borate Buffer (0.1 M, pH 9.0). Mix well. Causality: An alkaline pH is crucial to deprotonate the secondary amine groups of piperazine, making them more nucleophilic and reactive towards NBD-Cl.

  • To each tube, add 0.5 mL of the NBD-Cl Reagent Solution (1.0 mg/mL). Cap and vortex immediately.

  • Place the tubes in a heating block or water bath set to 60°C for 30 minutes.

  • After incubation, cool the tubes to room temperature.

  • Filter the resulting solution through a 0.22 µm syringe filter directly into a clean HPLC vial for analysis.

Reaction cluster_reactants cluster_product struct1 Piperazine plus1 + img1 struct2 NBD-Cl arrow -> [pH 9.0, 60°C] img2 struct3 NBD-Piperazine Derivative (UV-Active) img3 Conceptual Product Structure caption Figure 2. Derivatization of Piperazine with NBD-Cl.

Caption: Figure 2. Derivatization of Piperazine with NBD-Cl.

4. HPLC-UV Operating Conditions The following conditions have been validated for the separation of the NBD-piperazine derivative from the API and reagent peaks.[1]

ParameterCondition
Column Chiralpak IC (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Methanol : Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 340 nm
Injection Volume 10 µL
Total Run Time 20 minutes
  • System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (%RSD) for the peak area of the NBD-piperazine derivative should be ≤ 2.0%.

Data Analysis and Quantification
  • Generate a linear calibration curve by plotting the peak area of the NBD-piperazine derivative versus the concentration of the piperazine standards.

  • Determine the concentration of piperazine in the injected sample solution using the regression equation from the calibration curve.

  • Calculate the amount of piperazine in the original API sample, typically expressed in parts per million (ppm) or as a weight percentage (% w/w).

Method Performance and Validation Insights

This derivatization-based HPLC-UV method has been demonstrated to be highly reliable.[1] Key validation parameters from published studies are summarized below, providing a trustworthy baseline for what to expect from this protocol.

Validation ParameterTypical Performance
Linearity Range 30 - 350 ppm (R² > 0.999)
Limit of Detection (LOD) ~30 ppm
Limit of Quantification (LOQ) ~90 ppm
Accuracy (% Recovery) 104.9% - 108.1%
Precision (%RSD) < 2.0%
Robustness Method is robust against small, deliberate changes in flow rate and column temperature.

Causality Behind Chromatographic Choices:

  • Column: While a standard C18 column can be used, the Chiralpak IC column was found to provide superior resolution between the NBD-piperazine peak and the main API peak in the cited validation study.[1] This highlights the importance of empirical column screening during method development.

  • Mobile Phase: The combination of acetonitrile and methanol provides the necessary eluotropic strength for separation. The addition of a small amount of diethylamine (DEA) is critical. As a basic modifier, DEA competitively binds to active silanol sites on the column's stationary phase, preventing the basic NBD-piperazine derivative from exhibiting undesirable secondary interactions that cause peak tailing. This results in improved peak symmetry and chromatographic efficiency.[1]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No or very small derivative peak 1. Derivatization failure (incorrect pH, inactive reagent).2. Incorrect detector wavelength.1. Ensure buffer pH is correct (9.0). Prepare NBD-Cl solution fresh daily.2. Verify detector is set to 340 nm.
Broad or tailing peaks 1. Secondary silanol interactions on the column.2. Column degradation.1. Ensure DEA is present in the mobile phase at the specified concentration.2. Flush the column or replace if performance does not improve.
Multiple unexpected peaks 1. Excess NBD-Cl reagent or its hydrolysis byproduct.2. Side reactions or sample matrix interference.1. Ensure the chromatogram has sufficient run time to elute the reagent peak, which should be well-resolved from the analyte.2. Evaluate sample preparation; a solid-phase extraction (SPE) cleanup step may be needed for complex matrices.
Drifting retention times 1. Inadequate column temperature control.2. Mobile phase composition changing over time.1. Use a column oven set to 35°C.2. Prepare fresh mobile phase daily and keep the reservoir bottles capped.
Poor linearity in calibration 1. Inaccurate standard preparation.2. Detector saturation at high concentrations.3. Incomplete derivatization at high concentrations.1. Re-prepare standards carefully using calibrated pipettes and Class A glassware.2. Narrow the calibration range.3. Ensure the amount of NBD-Cl is in sufficient excess for the highest standard.

References

  • Benchchem. (n.d.). A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)piperazine Derivatives.
  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR, 4(6):2854-2859. Retrieved from [Link]

  • ResearchGate. (n.d.). 2.2.3. HPLC of amines as 9-fluorenylmethyl chloroformate derivatives. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • ResearchGate. (n.d.). The derivatisation of piperazine with dansyl chloride. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 25). Enhancing Analytical Precision: Fmoc-Cl in HPLC Derivatization.
  • Journal of AOAC INTERNATIONAL. (2002). High-Performance Liquid Chromatographic Analysis of Free Amino Acids in Fruit Juices Using Derivatization with 9-Fluorenylmethyl. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Taylor & Francis Online. (2020, January 2). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Cogent Food & Agriculture. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride.
  • ResearchGate. (n.d.). Reactions of piperazine with dansyl chloride. Retrieved from [Link]

Sources

Method

Application Note: Robust Gas Chromatography (GC) Methods for the Separation and Quantification of Piperazine Compounds

Introduction Piperazine and its derivatives are a significant class of chemical compounds with wide-ranging applications, from active pharmaceutical ingredients (APIs) in anthelminthic, antihistamine, and antipsychotic d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Piperazine and its derivatives are a significant class of chemical compounds with wide-ranging applications, from active pharmaceutical ingredients (APIs) in anthelminthic, antihistamine, and antipsychotic drugs to their use as building blocks in the synthesis of numerous organic molecules.[1] The accurate and reliable separation and quantification of piperazine compounds are critical for quality control in pharmaceutical manufacturing, pharmacokinetic studies in drug development, and forensic analysis of designer drugs.[2][3] Gas chromatography (GC) offers a powerful and versatile platform for the analysis of these often volatile and semi-volatile compounds.[2]

This comprehensive guide provides detailed application notes and protocols for the separation of piperazine compounds using gas chromatography. We will delve into the critical aspects of method development, from sample preparation and derivatization to the selection of appropriate GC columns and detection systems. The protocols outlined herein are designed to be robust and adaptable to various matrices, including pharmaceutical drug substances and biological fluids.[4]

The Challenge of Piperazine Analysis by GC

Direct analysis of piperazine and its parent structure can be challenging due to the presence of two secondary amine groups. These functional groups can lead to poor peak shape, including significant tailing, due to their interaction with active sites on the GC column.[5] To overcome this, derivatization is a common and often necessary step to improve the volatility and chromatographic behavior of these analytes.[2][6]

Method Development and Optimization: A Strategic Approach

A systematic approach to method development is crucial for achieving optimal separation and reliable quantification of piperazine compounds. The following workflow outlines the key stages:

MethodDevelopmentWorkflow cluster_prep Sample Preparation & Derivatization cluster_gc GC System Optimization cluster_detection Detection & Validation SamplePrep Sample Preparation (LLE, SPE, Dissolution) Derivatization Derivatization (e.g., Acylation) SamplePrep->Derivatization Improves volatility ColumnSelection Column Selection (e.g., DB-17, DB-5ms) Derivatization->ColumnSelection Inject Sample TempProg Temperature Program Optimization ColumnSelection->TempProg Balances speed & resolution Injector Injector Parameters (Temp, Mode) TempProg->Injector DetectorSelection Detector Selection (FID, MS) Injector->DetectorSelection Validation Method Validation (Linearity, Accuracy, Precision) DetectorSelection->Validation

Caption: A typical workflow for the development and validation of a GC method for piperazine analysis.

Sample Preparation: Ensuring a Clean Injection

The choice of sample preparation technique is highly dependent on the sample matrix.

  • For Pharmaceutical Drug Substances: A simple dissolution in a suitable solvent like methanol is often sufficient.[1][2]

  • For Biological Matrices (Plasma, Urine): More extensive cleanup is required to remove interferences. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly employed.[4][6][7]

Derivatization: Enhancing Chromatographic Performance

Derivatization is a key step in improving the analysis of piperazine compounds by GC. The process involves chemically modifying the analyte to increase its volatility and reduce its polarity, resulting in sharper, more symmetrical peaks. A common approach is perfluoroacylation of the secondary amine in the piperazine ring.[6]

DerivatizationReaction cluster_reactants Reactants cluster_product Product Piperazine Piperazine Derivative (with -NH group) DerivatizedPiperazine Derivatized Piperazine (Volatile & Less Polar) Piperazine->DerivatizedPiperazine + TFAA TFAA Trifluoroacetic Anhydride (TFAA)

Caption: Derivatization of a piperazine compound with TFAA to improve its GC performance.

Common derivatizing reagents include:

  • Trifluoroacetic anhydride (TFAA) [4][6]

  • Acetic anhydride [5]

  • Ethyl- or isobutyl chloroformate [8]

Column Selection: The Heart of the Separation

The choice of the GC column's stationary phase is critical for achieving the desired separation. For piperazine compounds, mid-polarity columns are often a good starting point.

Stationary PhaseCommon Application
DB-17 (50%-Phenyl)-methylpolysiloxane) Good for separating piperazine, 1-methyl piperazine, and 1-ethyl piperazine in pharmaceutical substances.[1][9]
DB-5ms (5%-Phenyl)-methylpolysiloxane) A versatile column suitable for the analysis of a broader range of piperazine derivatives, including designer drugs in biological matrices.[10]
Detection Systems: FID vs. MS
  • Flame Ionization Detector (FID): A robust and universally responsive detector for organic compounds, making it suitable for routine quality control analysis where the identity of the analytes is known.[4]

  • Mass Spectrometry (MS): Provides mass spectral data for unambiguous identification of compounds, which is essential for forensic applications and the analysis of complex mixtures.[2][11] Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity in quantitative analysis.[12]

Detailed Protocols

Protocol 1: GC-FID Analysis of Piperazine and its Alkylated Derivatives in Pharmaceutical Drug Substances

This protocol is adapted from a validated method for the quantitative determination of piperazine, 1-methyl piperazine, and 1-ethyl piperazine.[1]

1. Sample Preparation:

  • Accurately weigh and dissolve the drug substance in methanol to a final concentration of approximately 1000 µg/mL.[4]

2. GC-FID Instrumentation and Conditions:

ParameterValue
Gas Chromatograph Agilent 6890 GC system or equivalent[4]
Detector Flame Ionization Detector (FID)[4]
Column DB-17, 30 m x 0.53 mm, 1.0 µm film thickness[1]
Carrier Gas Helium at a flow rate of 2 mL/min[1]
Injector Temperature 250°C[1]
Detector Temperature 260°C[1]
Injection Volume 1.0 µL[1]
Oven Temperature Program Initial 150°C for 10 min, then ramp at 35°C/min to 260°C and hold for 2 min.[1]

3. Data Analysis:

  • Quantify the analytes using an external standard calibration curve.
Protocol 2: GC-MS Analysis of Benzylpiperazine (BZP) and Trifluoromethylphenylpiperazine (TFMPP) in Biological Matrices

This protocol is based on methods developed for the analysis of designer piperazine drugs in plasma and urine.[4][7]

1. Sample Preparation (Solid-Phase Extraction):

  • Condition a suitable SPE cartridge.
  • Load the plasma or urine sample.
  • Wash the cartridge to remove interfering substances.
  • Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol.[4]
  • Evaporate the eluate to dryness under a gentle stream of nitrogen.[4]

2. Derivatization:

  • To the dry residue, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).[4][7]
  • Incubate the mixture at 70°C for 30 minutes.[4][7]
  • Cool the sample to room temperature and evaporate to dryness under a nitrogen stream.[4][7]
  • Reconstitute the residue in 100 µL of ethyl acetate.[4][7]

3. GC-MS Instrumentation and Conditions:

ParameterValue
Gas Chromatograph System capable of operating in SIM mode[4]
Mass Spectrometer Quadrupole or equivalent
Column J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness[10]
Carrier Gas Helium at a constant flow of 1 mL/min[10]
Injector Temperature 280°C[12]
Oven Temperature Program Initial 120°C for 1 min, ramp at 10°C/min to 150°C and hold for 5 min, then ramp at 7.5°C/min to 300°C and hold for 2 min.[10]
Acquisition Mode Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[12]

4. Data Analysis:

  • Identify compounds based on their retention times and mass spectra.
  • For quantification, use an internal standard and construct a calibration curve.

Method Validation and Performance

Validated GC methods for piperazine analysis demonstrate excellent performance characteristics.

Analyte(s)MatrixLinearity RangeAccuracy (% Recovery)Precision (%RSD)LODLOQ
Piperazine, 1-Methylpiperazine, 1-EthylpiperazinePharmaceutical Drug SubstancesNot Specified98.6-101.2< 2.00.005-0.008%0.002-0.03%
BZP, TFMPPPlasma0-10 µg/mLNot Specified< 20%0.004 µg/mL0.016 µg/mL
BZP, TFMPPUrine0-10 µg/mLNot Specified< 20%0.002 µg/mL0.008 µg/mL

Data compiled from BenchChem Application Note.[4]

Conclusion

Gas chromatography, particularly when coupled with mass spectrometry, is a highly effective technique for the separation and quantification of piperazine compounds in a variety of matrices. The successful application of GC for this purpose relies on a systematic approach to method development, with careful consideration of sample preparation, derivatization, column selection, and detection parameters. The protocols provided in this application note serve as a robust starting point for researchers, scientists, and drug development professionals, enabling them to develop and validate reliable analytical methods for piperazine and its derivatives.

References

  • Determination of Piperazine in Working Atmosphere and in Human Urine Using Derivatization and Capillary Gas Chromatography With Nitrogen- And Mass-Selective Detection. PubMed. [Link]

  • Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate. [Link]

  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. RSC Publishing. [Link]

  • Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. TSI Journals. [Link]

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. [Link]

  • Analytical CHEMISTRY. An Indian Journal. [Link]

  • Method for extraction and derivatization of piperazine residues in tissue of fowls and pigs.
  • Piperazine-Derived Designer Drug 1-(3-Chlorophenyl)piperazine (mCPP): GC-MS Studies on its Metabolism and its Toxicological Detection in Rat Urine Including Analytical Differentiation from its Precursor Drugs Trazodone and Nefazodone. Oxford Academic. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • Oxidative Degradation of Piperazine in the Absorption of Carbon Dioxide by. University Blog Service. [Link]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

  • Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. ScienceAsia. [Link]

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Scholars.Direct. [Link]

  • Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class. Auburn University. [Link]

  • Gas Chromatography Multiresidue Method for Enantiomeric Fraction Determination of Psychoactive Substances in Effluents and River Surface Waters. MDPI. [Link]

Sources

Application

Using 1-(2-Methoxyphenyl)piperazine in the synthesis of antipsychotics

Advanced Application Note: 1-(2-Methoxyphenyl)piperazine as a Privileged Scaffold in Antipsychotic Drug Synthesis In the rational design of atypical antipsychotics, the selection of the primary pharmacophore dictates the...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: 1-(2-Methoxyphenyl)piperazine as a Privileged Scaffold in Antipsychotic Drug Synthesis

In the rational design of atypical antipsychotics, the selection of the primary pharmacophore dictates the baseline affinity for target G-protein coupled receptors (GPCRs). 1-(2-Methoxyphenyl)piperazine (1-2-MPP) has emerged as a privileged structural motif in medicinal chemistry 1.

The pharmacological efficacy of 1-2-MPP is driven by two distinct structural features:

  • The Basic Piperazine Nitrogen (N-4): At physiological pH, this secondary amine is protonated, allowing it to form a critical salt bridge with the highly conserved Aspartate residue (Asp3.32) found in the transmembrane domain of aminergic GPCRs.

  • The 2-Methoxyphenyl Moiety: This group occupies the orthosteric binding pocket of the receptor. The aromatic ring engages in π−π stacking with hydrophobic residues, while the methoxy oxygen acts as a hydrogen bond acceptor, significantly enhancing binding affinity and selectivity for Dopamine D3 and Serotonin 5-HT1A receptors 2.

By linking 1-2-MPP to various secondary pharmacophores (such as phthalimides or benzamides) via an alkyl chain, researchers can synthesize potent dual-action antipsychotic candidates like NAN-190 and aripiprazole analogs 3.

Synthetic Strategy & Workflow

The synthesis of 1-2-MPP-derived antipsychotics typically follows a convergent two-step functionalization pathway. The logic of this assembly is visualized below.

SynthesisWorkflow N1 1-(2-Methoxyphenyl)piperazine (Primary Pharmacophore) N3 Mono-alkylated Intermediate (N-(4-bromobutyl) derivative) N1->N3 Base-catalyzed N-Alkylation N2 Alkyl Dihalide (e.g., 1,4-dibromobutane) N2->N3 Excess limits dimerization N5 Atypical Antipsychotic Candidate (Dual D3 / 5-HT1A Ligand) N3->N5 SN2 Displacement (80°C) N4 Secondary Pharmacophore (e.g., Phthalimide / Benzamide) N4->N5 Deprotonation & Coupling

Workflow for synthesizing atypical antipsychotics using the 1-(2-Methoxyphenyl)piperazine scaffold.

Validated Experimental Protocols

To ensure reproducibility and high yield, the following protocols have been designed as self-validating systems. Every step includes a mechanistic rationale for the reagents chosen and an in-process analytical check to confirm success before proceeding.

Protocol A: Synthesis of the Mono-alkylated Intermediate (1-(4-Bromobutyl)-4-(2-methoxyphenyl)piperazine)

This protocol converts the commercially available 1-2-MPP hydrochloride 4 into a reactive electrophile.

  • Free-Basing: Dissolve 10 mmol of 1-(2-Methoxyphenyl)piperazine hydrochloride in 20 mL of deionized water. Add 2M NaOH until the pH reaches 10. Extract with dichloromethane (DCM, 3 x 20 mL), dry over anhydrous Na2​SO4​ , and concentrate.

  • Alkylation: In a 100 mL round-bottom flask, dissolve the free base in 30 mL of anhydrous acetonitrile.

  • Reagent Addition: Add 40 mmol of 1,4-dibromobutane, followed by 20 mmol of finely powdered anhydrous potassium carbonate ( K2​CO3​ ).

    • Causality: A 4-fold stoichiometric excess of the alkyl dihalide is critical to statistically suppress the formation of symmetrical dimers (where two piperazine molecules attack one butane chain). K2​CO3​ is utilized as a heterogeneous base to scavenge the hydrobromic acid byproduct, preventing the protonation of the piperazine nitrogen which would otherwise halt the nucleophilic attack.

  • Reaction: Reflux the mixture at 82°C for 12 hours under a nitrogen atmosphere.

  • In-Process Validation: Perform Thin-Layer Chromatography (TLC) using DCM:MeOH (95:5). The secondary amine starting material ( Rf​≈0.2 ) must be completely absent. Spray the plate with Ninhydrin stain and heat; the lack of a purple spot confirms the complete conversion of the N-H group into the tertiary amine product ( Rf​≈0.6 ).

  • Purification: Filter the hot mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. Remove the excess 1,4-dibromobutane via short-path vacuum distillation (bp 197°C at 760 mmHg, significantly lower under vacuum) to yield the pure intermediate as a viscous oil.

Protocol B: Final Assembly of the Antipsychotic Candidate (e.g., NAN-190)

This step couples the mono-alkylated intermediate with a secondary pharmacophore to finalize the drug molecule.

  • Preparation: Dissolve 5 mmol of the intermediate from Protocol A in 15 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Coupling: Add 6 mmol of Potassium Phthalimide to the solution.

    • Causality: DMF is specifically selected for its high dielectric constant and aprotic nature. It heavily solvates the potassium cation while leaving the phthalimide anion "naked" and highly nucleophilic. This drastically lowers the activation energy required for the SN​2 displacement of the primary bromide.

  • Reaction: Heat the mixture to 80°C for 8 hours with continuous magnetic stirring.

  • In-Process Validation: Sample 10 μL of the reaction mixture, dilute in LC-MS grade methanol, and inject into an LC-MS. The reaction is validated as complete when the brominated intermediate's isotopic cluster (m/z 327/329) disappears, replaced entirely by the desired product's [M+H]+ peak at m/z 394.

  • Workup: Pour the cooled reaction mixture into 100 mL of crushed ice water. The sudden change in polarity forces the highly lipophilic product to precipitate.

  • Isolation: Vacuum filter the precipitate, wash with cold distilled water to remove residual DMF, and recrystallize from hot ethanol to yield pure NAN-190 crystals. A sharp melting point test ensures final purity.

Quantitative Profiling: Target Receptor Affinities

The structural modifications detailed in the protocols above yield compounds with distinct and highly potent binding profiles. Table 1 summarizes the structure-activity relationship (SAR) data for key 1-2-MPP derivatives synthesized via this methodology.

Table 1: Receptor Binding Profiles of 1-(2-Methoxyphenyl)piperazine Derivatives

Compound / DerivativeTarget ReceptorBinding Affinity ( Ki​ , nM)Selectivity ProfileReference Data
NAN-190 (Phthalimide analog)5-HT1A0.6Highly selective over 5-HT23
NAN-190 (Phthalimide analog) α1​ -adrenergic0.8Near-equal affinity to 5-HT1A3
Compound 2j (Adamantane analog)5-HT1A0.4160-fold selectivity over α1​ 3
Compound 5a (Benzofuran analog)Dopamine D3< 1.0>50-fold selectivity over D22

References

  • Source: National Center for Biotechnology Information (PMC)
  • An Efficient Synthesis of Aripiprazole, Buspirone and NAN-190 by the Reductive Alkylation of Amines Procedure Source: ResearchGate URL
  • Synthesis and Evaluation of 18F-Labeled Phenylpiperazine-like Dopamine D3 Receptor Radioligands for Positron Emission Tomography Imaging Source: ACS Publications URL
  • How to Synthesize 1-(2-Methoxyphenyl)piperazine hydrochloride?

Sources

Method

Application Notes and Protocols: 1-(2-Methoxyphenyl)piperazine as a Versatile Scaffold for Novel Therapeutics

Introduction: The Strategic Importance of the (2-Methoxyphenyl)piperazine Moiety 1-(2-Methoxyphenyl)piperazine (1-MPP), a readily accessible phenylpiperazine derivative, has emerged as a privileged scaffold in modern med...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the (2-Methoxyphenyl)piperazine Moiety

1-(2-Methoxyphenyl)piperazine (1-MPP), a readily accessible phenylpiperazine derivative, has emerged as a privileged scaffold in modern medicinal chemistry. Its structural rigidity, combined with the electronic properties of the methoxy-substituted phenyl ring and the nucleophilic nature of the piperazine core, makes it an invaluable building block for a diverse range of therapeutic agents.[1][2] The inherent pharmacological activity of 1-MPP itself, including its effects as a blocker of striatal dopaminergic receptors and its antihypertensive properties, provides a unique starting point for drug design.[3][4][5] This document serves as a comprehensive guide for researchers, offering detailed protocols and application notes to leverage the full potential of 1-MPP in the synthesis of novel therapeutics, particularly those targeting the central nervous system.

The strategic value of 1-MPP lies in its frequent appearance in compounds targeting serotonergic and dopaminergic systems.[3][6] Its derivatives have shown significant promise as antidepressants, antipsychotics, and anxiolytics.[3][6] The 2-methoxy substitution on the phenyl ring has been shown to enhance binding affinity towards the D2 dopamine receptor, making this a critical feature for the design of potent and selective ligands.[7]

Pharmacological Profile of the Core Scaffold

A foundational understanding of the intrinsic pharmacology of 1-MPP is crucial for designing new chemical entities. The key pharmacological characteristics are summarized below:

Receptor TargetActivityKi (nM)Implications for Drug Design
Dopamine ReceptorsBlockerNot specifiedFoundation for antipsychotic and other CNS-active drug development.[3][4][5]
Serotonin 1 (5-HT1) ReceptorAgonist35.0Potential for antidepressant and anxiolytic applications.[3]
5-hydroxytryptamine receptor 1ABinding Agent68.0A key target for many CNS therapeutics.[3]
5-hydroxytryptamine receptor 6Binding Agent1200.0Offers a scaffold for developing selective 5-HT6 ligands.[3]

Synthetic Protocols for Derivatization of 1-(2-Methoxyphenyl)piperazine

The versatility of 1-MPP as a building block stems from the reactivity of the secondary amine on the piperazine ring, which readily undergoes a variety of chemical transformations. The following protocols are foundational for the synthesis of novel 1-MPP derivatives.

Protocol 1: N-Alkylation of 1-(2-Methoxyphenyl)piperazine

This protocol details a general procedure for the N-alkylation of 1-MPP, a common step in the synthesis of many therapeutic agents. The example provided is for the synthesis of 1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine.[8]

Causality Behind Experimental Choices:

  • Acetonitrile as Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction without interfering with the nucleophilic attack.

  • Potassium Carbonate (K2CO3) as Base: A mild inorganic base is used to deprotonate the secondary amine of the piperazine, enhancing its nucleophilicity. It is easily removed by filtration after the reaction.

  • Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate, ensuring complete conversion within a reasonable timeframe.

Step-by-Step Methodology:

  • To a stirring solution of 1-(2-methoxyphenyl)piperazine (1.28 g, 6.67 mmol) and K2CO3 (2.69 g, 20.00 mmol) in 25 mL of acetonitrile, add a solution of 1,3-dichloropropane (1.13 g, 10 mmol) in acetonitrile at 70 °C.

  • Reflux the reaction mixture for 14 hours.

  • After cooling to room temperature, remove the solvent under vacuum.

  • Purify the crude product by column chromatography on silica gel, eluting with 1% methanol in dichloromethane to yield the desired product as a light yellow oil.[8]

Self-Validation:

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Characterize the final product by ¹H-NMR and mass spectrometry to confirm its structure and purity.

Protocol 2: Acylation of 1-(2-Methoxyphenyl)piperazine

This protocol describes the acylation of 1-MPP, a key reaction for introducing amide functionalities, which are prevalent in many drug molecules.

Causality Behind Experimental Choices:

  • Aprotic Solvent (e.g., Dichloromethane, Toluene): These solvents are chosen to dissolve the reactants without participating in the reaction.

  • Base (e.g., Triethylamine): A tertiary amine base is used to scavenge the HCl generated during the reaction, driving the equilibrium towards product formation.

Step-by-Step Methodology:

  • Dissolve 1-(2-methoxyphenyl)piperazine (1.92 g, 0.01 mol) and triethylamine (1.01 g, 0.01 mol) in 150 ml of toluene.[9]

  • To this solution, add the desired acylating agent (e.g., N-(2-bromoethyl)benzamide, 2.28 g, 0.01 mol).[9]

  • Reflux the mixture for 3-4 hours with stirring.[9]

  • After the reaction, concentrate the solvent under vacuum to half its original volume.[9]

  • Extract the residue with ethyl acetate and water.[9]

  • Wash the organic layer with water and a saturated aqueous solution of sodium chloride, then dry with anhydrous sodium sulfate.[9]

  • Remove the solvent by distillation under vacuum.

  • The resulting residue can be further purified by crystallization.[9]

Self-Validation:

  • Confirm the formation of the amide product by the appearance of a characteristic carbonyl stretch in the IR spectrum.

  • Verify the structure and purity using ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Analytical Characterization of 1-MPP and its Derivatives

Rigorous analytical characterization is paramount in drug development. The following table outlines the key analytical techniques for 1-MPP and its derivatives.

TechniquePurposeKey Parameters and Expected Observations
¹H-NMR Structural ElucidationCharacteristic signals for the methoxy group (~3.8 ppm), aromatic protons (6.8-7.0 ppm), and piperazine protons (3.0-3.6 ppm).[10][11]
¹³C-NMR Carbon Skeleton ConfirmationProvides information on the number and chemical environment of carbon atoms.[12]
Mass Spectrometry (MS) Molecular Weight Determination and Fragmentation AnalysisESI-MS will show the [M+H]⁺ ion. GC-MS can be used for identification and fragmentation pattern analysis.[13][14][15]
HPLC Purity Assessment and QuantificationReverse-phase HPLC with a C18 column and a mobile phase of acetonitrile and a buffered aqueous solution is commonly used. UV detection is suitable for these aromatic compounds.[16][17][18]
FTIR Functional Group IdentificationShows characteristic peaks for N-H, C-H, C-O, and aromatic C=C bonds.[12]

Therapeutic Applications and Structure-Activity Relationships (SAR)

The 1-MPP scaffold has been successfully incorporated into a multitude of therapeutic agents. The following sections highlight key applications and the underlying SAR.

Antidepressant and Anxiolytic Agents

Derivatives of 1-MPP have shown high affinity for serotonin receptors, particularly 5-HT1A, making them promising candidates for antidepressant and anxiolytic drugs.[6] For instance, the addition of a (2-chloro-6-methylphenoxy)ethoxyethyl side chain to the 4-position of the piperazine ring resulted in a compound with a Ki of less than 1 nM for the 5-HT1A receptor and significant antidepressant-like activity in animal models.[6]

Logical Relationship of SAR in 5-HT1A Ligands:

SAR_5HT1A MPP 1-(2-Methoxyphenyl)piperazine (Core Scaffold) SideChain N4-Side Chain Modification MPP->SideChain Derivatization Receptor 5-HT1A Receptor SideChain->Receptor Binding Interaction Affinity Increased Affinity & Selectivity Receptor->Affinity

Caption: SAR for 5-HT1A receptor affinity.

Antipsychotic Agents

The dopamine receptor blocking activity of 1-MPP provides a solid foundation for the development of antipsychotics.[3][5] Structure-activity relationship studies have shown that modifications to the N-alkylated side chain of 1-MPP can significantly impact affinity and selectivity for D2 and D3 dopamine receptors.[19][20]

Signaling Pathway of D2 Receptor Antagonism:

D2_Antagonism Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates MPP_Derivative 1-MPP Derivative (Antagonist) MPP_Derivative->D2R Blocks G_Protein Gi/o Protein D2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces Response Reduced Dopaminergic Signaling cAMP->Response

Caption: D2 receptor antagonism by 1-MPP derivatives.

Experimental Workflow: From Synthesis to Biological Evaluation

The following diagram illustrates a typical workflow for the development of novel therapeutics based on the 1-MPP scaffold.

Workflow synthesis Synthesis of 1-MPP Derivative purification Purification (e.g., Chromatography) synthesis->purification nmr NMR (¹H, ¹³C) purification->nmr ms Mass Spectrometry nmr->ms hplc HPLC (Purity) ms->hplc binding_assay Receptor Binding Assays hplc->binding_assay functional_assay Functional Assays (e.g., cAMP) binding_assay->functional_assay in_vivo In Vivo Animal Models functional_assay->in_vivo

Caption: Drug discovery workflow using 1-MPP.

Conclusion

1-(2-Methoxyphenyl)piperazine is a cornerstone building block for the synthesis of novel therapeutics, particularly those targeting the central nervous system. Its favorable physicochemical properties, well-defined reactivity, and inherent pharmacological activity make it an attractive starting point for drug discovery campaigns. The protocols and application notes provided herein offer a solid foundation for researchers to explore the vast chemical space accessible from this versatile scaffold.

References

  • Inxight Drugs. N-(2-METHOXYPHENYL)PIPERAZINE. [Link]

  • PrepChem.com. Synthesis of 1-(2-methoxyphenyl)-4-(2-benzoylaminoethyl)piperazine. [Link]

  • Waszkielewicz, A. M., et al. (2015). Synthesis and evaluation of antidepressant-like activity of some 4-substituted 1-(2-methoxyphenyl)piperazine derivatives. PubMed. [Link]

  • Mokrosz, M. J., et al. (1993). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. PubMed. [Link]

  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Zhuang, G., et al. (2013). Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists. PMC. [Link]

  • SIELC. Separation of 1-(2-Methoxyphenyl)piperazine on Newcrom R1 HPLC column. [Link]

  • ResearchGate. Mass spectrum of 1-(2-methoxyphenyl)-(3-(2-phthalamido)-propyl) piperazine. [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • PubChem. 1-(2-Methoxyphenyl)piperazine. [Link]

  • Sakata, M., et al. (2013). Synthesis and evaluation of 1-[2-(4-[(11)C]methoxyphenyl)phenyl]piperazine for imaging of the serotonin 5-HT7 receptor in the rat brain. PubMed. [Link]

  • Wikipedia. ortho-Methoxyphenylpiperazine. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Chemical Synthesis with 1-(2-Methoxyphenyl)piperazine Hydrochloride: A Versatile Intermediate. [Link]

  • AHH Chemical. 1-(2-methoxyphenyl)piperazine hydrochloride is a .... [Link]

  • ResearchGate. 1 H-NMR of 1-(2-methoxyphenyl)-(3-(2-phthalamido)-propyl) piperazine. [Link]

  • SWGDRUG.org. 1-(2-METHOXYPHENYL)PIPERAZINE. [Link]

  • Inxight Drugs. N-(2-METHOXYPHENYL)PIPERAZINE HYDROCHLORIDE. [Link]

  • ResearchGate. Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. [Link]

  • Benfenati, E., et al. (1987). 1-(ℴo-Methoxyphenyl)piperazine is a metabolite of drugs bearing a methoxyphenylpiperazine side-chain. Journal of Pharmacy and Pharmacology. [Link]

  • Stark, H., et al. (2003). N-(ω-(4-(2-Methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands. ACS Publications. [Link]

  • ResearchGate. Determination of 1‐(2‐methoxyphenyl)‐piperazine derivatives of airborne diisocyanates by packed capillary liquid chromatography with pre‐column large‐volume enrichment. [Link]

  • Benfenati, E., et al. (1987). 1-(o-Methoxyphenyl)piperazine is a metabolite of drugs bearing a methoxyphenylpiperazine side-chain. PubMed. [Link]

  • Supplementary Information. [Link]

  • Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. [Link]

  • Gkizis, P. L., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl. MDPI. [Link]

  • Stańczak, A., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. PMC. [Link]

  • Hafiz Abdel-Hay, K. M. (2012). Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class. Auburn University. [Link]

  • ResearchGate. Synthesis of novel 2-(piperazino-1-yl-alkyl)-1H-benzimidazole derivates and assessment of their interactions with the D2 dopamine receptor. [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

  • Minard, F. N., et al. (1979). N-o-Methoxyphenylpiperazine: a simple blocker of dopaminergic receptors in the brain. PubMed. [Link]

  • Stańczak, A., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Semantic Scholar. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Piperazine Derivative Separation

Welcome to the Technical Support Center for chromatography. As a Senior Application Scientist, I have designed this guide to address the unique chromatographic challenges associated with piperazine derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chromatography. As a Senior Application Scientist, I have designed this guide to address the unique chromatographic challenges associated with piperazine derivatives. Because piperazines are highly polar, basic, nitrogen-containing heterocycles, they notoriously suffer from poor retention, severe peak tailing, and co-elution in standard reversed-phase high-performance liquid chromatography (RP-HPLC).

This guide bypasses generic advice to focus on the exact physicochemical causality behind these failures, providing self-validating protocols and mechanistic solutions.

Section 1: Mechanistic FAQs (The "Why")

Q1: Why do my piperazine derivatives consistently exhibit severe peak tailing on standard C18 columns? Answer: The root cause is secondary electrostatic interactions. Piperazine is a diamine with two distinct pKa values (approximately 5.3 and 9.8)[1]. At typical acidic or neutral mobile phase pH levels (pH 3.0–7.0), the amine groups are protonated, carrying a positive charge. Concurrently, standard silica-based stationary phases contain residual silanol groups (Si-OH) that become ionized (Si-O⁻) at a pH above 2.5[2].

Instead of undergoing pure hydrophobic partitioning, the positively charged piperazine molecules are electrostatically attracted to the negatively charged silanols. This weak cation-exchange mechanism creates a secondary retention site that slows down a fraction of the analyte molecules, causing the back half of the chromatographic peak to drag, resulting in an asymmetrical "tail"[1].

Q2: I am using 0.1% Formic Acid (FA) and seeing tailing, but when I switch to 0.1% Trifluoroacetic Acid (TFA), the peak shape dramatically improves. Why does this happen? Answer: This is a matter of pH suppression combined with ion-pairing. Formic acid (0.1%) only lowers the mobile phase pH to approximately 2.7. At this pH, a significant population of surface silanols remains ionized and active[3]. Furthermore, formic acid is a weak ion-pairing agent.

Trifluoroacetic acid (0.1%), however, lowers the pH to ~2.0, which is sufficient to protonate and neutralize the vast majority of residual silanols[3]. More importantly, the trifluoroacetate anion acts as a strong ion-pairing reagent. It binds to the positively charged amines on the piperazine, effectively neutralizing its charge and forming a more hydrophobic complex[3]. This entirely masks the cation-exchange mechanism, yielding a sharp, symmetrical peak.

Q3: My piperazine derivative is highly polar and elutes in the void volume of my C18 column. How can I retain it? Answer: When an analyte is too hydrophilic to partition into a hydrophobic C18 stationary phase, you must switch the retention mechanism entirely. Hydrophilic Interaction Liquid Chromatography (HILIC) is the optimal solution[4].

In HILIC, the stationary phase is highly polar (e.g., bare silica, diol, or zwitterionic), and the mobile phase is highly organic (typically >70% acetonitrile) with a small aqueous component[5]. The aqueous component forms a water-enriched layer on the surface of the stationary phase. The highly polar piperazine partitions out of the bulk organic mobile phase and into this immobilized aqueous layer, resulting in strong retention[5].

Q4: What specific column chemistries are engineered to handle basic compounds like piperazines without relying on TFA? Answer: If you are using LC-MS, TFA is highly undesirable due to severe ion suppression[3]. Instead, you must rely on column chemistry:

  • Charged Surface Hybrid (CSH) Columns: These columns are manufactured with a low-level positive surface charge. This charge electrostatically repels the protonated piperazine, preventing it from accessing any underlying silanols, thus eliminating tailing even with weak additives like formic acid[6].

  • Extensively End-Capped Columns: These columns undergo a secondary bonding process where small silanes (like trimethylsilyl) are reacted with residual silanols to sterically block them[1].

Section 2: Quantitative Data & Selection Guides

To optimize your method, you must align your mobile phase chemistry with the physicochemical properties of your analyte.

Table 1: Piperazine Physicochemical Properties & Chromatographic Impact
PropertyValueChromatographic Implication
pKa1 ~5.3[1]Piperazine is fully protonated at low pH; requires strict pH control to manage ionization.
pKa2 ~9.7 - 9.8[1]Remains positively charged even at neutral pH, guaranteeing silanol interactions on standard silica.
LogP -1.17 to -1.50Highly hydrophilic; predicts poor retention on standard reversed-phase (C18) columns.
Table 2: Mobile Phase Additive Selection Guide for Basic Compounds
AdditiveTypical Conc.Mechanism of ActionMS Compatibility
Formic Acid (FA) 0.1% (v/v)Lowers pH to ~2.7; leaves some silanols ionized.Excellent
Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v)Lowers pH to ~2.0; strong ion-pairing agent.Poor (Signal suppression)
Triethylamine (TEA) 0.1% - 0.2% (v/v)Sacrificial base; competitively blocks active silanols[1].Poor (High UV cutoff)
Ammonium Hydroxide 0.1% (v/v)Raises pH > 10.5; deprotonates piperazine (requires high-pH column).Good

Section 3: Visualizing the Workflows

To assist in rapid troubleshooting and method development, the following logical architectures map out the decision-making processes.

TroubleshootingWorkflow Start Peak Tailing of Piperazine Derivative CheckNeutral Inject Neutral Marker (e.g., Toluene) Start->CheckNeutral Decision Does Neutral Marker Tail? CheckNeutral->Decision Physical Physical Issue (Void, Frit, Tubing) Decision->Physical Yes Chemical Chemical Issue (Secondary Interactions) Decision->Chemical No FixPhysical Replace Frit / Column Check Connections Physical->FixPhysical FixChemical Optimize pH / Buffer Use CSH or End-capped Column Chemical->FixChemical

Diagnostic workflow for isolating physical vs. chemical causes of peak tailing.

RetentionMechanism Piperazine Protonated Piperazine (Highly Polar, Basic) RP Reversed-Phase (RP-HPLC) High Aqueous / Low Organic Piperazine->RP HILIC HILIC Mode High Organic / Low Aqueous Piperazine->HILIC RP_Result Poor Retention Elutes in Void Volume RP->RP_Result Hydrophobic Mismatch HILIC_Result Strong Retention Partitions into Aqueous Layer HILIC->HILIC_Result Hydrophilic Partitioning

Comparison of retention mechanisms for piperazines in RP-HPLC vs. HILIC.

Section 4: Self-Validating Experimental Protocols

A robust scientific method must be self-validating. Do not blindly change parameters; use the following protocols to prove the causality of your chromatographic issues.

Protocol A: Systemic vs. Chemical Tailing Diagnostic

If your piperazine peak is tailing (USP Tailing Factor > 1.2), you must first prove whether the issue is chemical (analyte-column interaction) or physical (system plumbing/column bed degradation).

  • Baseline Assessment: Inject your piperazine sample and calculate the USP tailing factor (Tf) at 5% peak height.

  • System Suitability Validation (The Control): Inject a neutral, non-ionizable marker compound (e.g., toluene, uracil, or acenaphthene) using the exact same mobile phase and flow rate[7].

  • Causality Determination:

    • Outcome 1: If the neutral marker also tails (Tf > 1.2), the issue is physical. You likely have a void at the head of the column, a blocked inlet frit, or poorly seated PEEK tubing. Action: Replace the frit or column, and check all zero-dead-volume fittings.

    • Outcome 2: If the neutral marker is perfectly symmetrical (Tf ≈ 1.0) but the piperazine tails, the issue is strictly chemical (secondary silanol interactions)[2]. Action: Proceed to Step 4.

  • Chemical Optimization: Add 0.1% TFA to your mobile phase (if UV detection is used) to neutralize silanols and induce ion-pairing. If using MS, switch to a Charged Surface Hybrid (CSH) column.

Protocol B: HILIC Method Development for Void-Eluting Piperazines

If your piperazine elutes at the dead time ( t0​ ) in RP-HPLC, you must transition to HILIC to achieve retention[5].

  • Column Selection: Install a zwitterionic or bare silica HILIC column.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 100 mM Ammonium Formate, adjusted to pH 3.0 with formic acid. (Note: High buffer concentration is critical in HILIC to ensure a stable aqueous layer on the silica surface).

    • Mobile Phase B (Organic): 100% LC-MS Grade Acetonitrile.

  • Column Equilibration (Critical Step): Pump 90% B / 10% A through the column. Self-Validation: You must equilibrate for a minimum of 20 to 30 column volumes. HILIC requires significantly longer equilibration times than RP-HPLC because the stationary phase must physically extract water from the mobile phase to build the partitioning layer. Injecting too early will result in shifting retention times.

  • Gradient Execution: Run a gradient from 90% B down to 50% B over 15 minutes. Mechanistic note: In HILIC, water is the strong eluting solvent. Increasing the aqueous percentage will elute the strongly retained polar piperazine[5].

References

  • Waters Corporation - Troubleshooting Peak Shape Problems in HPLC URL:[Link]

  • Waters Knowledge Base - How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? URL: [Link]

  • Waters Knowledge Base - What are common causes of peak tailing when running a reverse-phase LC column? URL: [Link]

  • PubMed / Elsevier B.V. - Retention mechanisms of imidazoline and piperazine-related compounds in non-aqueous hydrophilic interaction and supercritical fluid chromatography based on chemometric design and analysis URL: [Link]

  • Waters Knowledge Base - Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? URL: [Link]

  • Waters Corporation - Peak Shape Changes Over Time URL:[Link]

  • LCGC International - Simultaneous Determination of Positive and Negative Counterions Using a Hydrophilic Interaction Chromatography Method URL: [Link]

Sources

Optimization

Support Center: Enhancing the Stability of Piperazine-Based Compounds in Solution

Welcome to the Piperazine Stability Support Center. As drug development professionals and analytical chemists, you know that piperazine-based scaffolds are ubiquitous—found in everything from anthelmintics to atypical an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Piperazine Stability Support Center. As drug development professionals and analytical chemists, you know that piperazine-based scaffolds are ubiquitous—found in everything from anthelmintics to atypical antipsychotics[1]. However, the very structural features that make piperazine pharmacologically valuable (its two secondary amines and conformational flexibility) also make it highly susceptible to degradation in aqueous environments.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will explore the mechanistic causality behind piperazine degradation and provide field-proven, self-validating protocols to ensure the integrity of your experimental data.

Part 1: Core Degradation Pathways & Troubleshooting (FAQs)

Q1: Why do my piperazine derivatives degrade rapidly in aqueous solutions at room temperature? A: Piperazine compounds are highly susceptible to oxidative and thermal degradation. The two nitrogen atoms in the piperazine ring possess lone pairs of electrons that readily undergo N-oxidation when exposed to dissolved oxygen. This process is rapidly catalyzed by trace transition metals like copper (Cu²⁺) and iron (Fe²⁺)[2]. Furthermore, structural substituents dictate stability: phenylpiperazines are notably less stable than benzylpiperazines at room temperature, often leading to matrix interference and complete analyte loss within months[3]. Causality & Solution: Formulate solutions using degassed, ultra-pure water to minimize dissolved oxygen. Add chelating agents (e.g., EDTA) to sequester trace metals, and store aliquots at 4°C or -20°C in dark, sealed containers to arrest kinetic degradation[4].

Q2: I am observing ring cleavage in my piperazine-based drug candidates. What is driving this? A: Ring cleavage is typically driven by hydrolysis, particularly in alkaline environments or under severe thermal stress. For instance, fluoroquinolone antibiotics like norfloxacin undergo hydrolysis and piperazine ring cleavage in alkaline media, forming diethylene norfloxacin[5]. Thermally, protonated piperazine can undergo an SN2 nucleophilic attack, leading to ring-opened structures such as N-(2-aminoethyl)piperazine[6]. Causality & Solution: Optimize the pH of your formulation. Since piperazine has pKa values of approximately 5.35 and 9.73[1], buffering the solution to a slightly acidic or neutral pH (e.g., pH 4-6) minimizes alkaline hydrolysis. Converting the free base into a salt form (e.g., piperazine malate) significantly enhances structural stability by stabilizing the cation and reducing reactivity[4].

Q3: How does light exposure affect piperazine solutions? A: Photodegradation is a significant risk for specific derivatives, as UV/visible light can catalyze secondary hydrolysis reactions. For example, desethylene norfloxacin hydrolyzes further under light exposure to form N-acetylnorfloxacin[5]. Causality & Solution: Always use amber vials or actinic glassware for storage and during benchtop experiments to block photolytic activation energy.

PiperazineDegradation PZ Piperazine Derivative in Solution Ox Oxidation (O2, Trace Metals) PZ->Ox Dissolved O2 Hyd Hydrolysis (Alkaline pH, Light) PZ->Hyd pH > 8 Therm Thermal Stress (>30°C) PZ->Therm Heat NOx N-Oxides & Alkoxyl Radicals Ox->NOx Cleave Ring Cleavage & Amide Breakage Hyd->Cleave SN2 SN2 Ring Opening (e.g., AEP) Therm->SN2

Fig 1: Primary degradation pathways of piperazine compounds in solution.

Part 2: Experimental Protocols

Self-Validating Forced Degradation Workflow

To establish the stability profile of a new piperazine compound, researchers must perform forced degradation (stress testing). This protocol is designed as a self-validating system by including precise quenching steps. Quenching ensures that degradation occurs only during the controlled stress phase and not during autosampler queueing, preventing false-positive degradation profiles.

Step-by-Step Methodology:

  • Sample Preparation : Prepare a 1.0 mg/mL stock solution of the piperazine derivative in a chemically inert, degassed solvent (e.g., HPLC-grade water/acetonitrile mix).

  • Acid/Base Hydrolysis Stress :

    • Test: Mix 1 mL of stock with 1 mL 0.1 N HCl (acidic) and another with 1 mL 0.1 N NaOH (alkaline).

    • Incubation: Heat at 60°C for 24 hours.

    • Self-Validation (Quenching): Immediately after incubation, neutralize the acidic sample with 0.1 N NaOH, and the alkaline sample with 0.1 N HCl. This arrests hydrolysis instantly.

  • Oxidative Stress :

    • Test: Mix 1 mL of stock with 1 mL of 3% H₂O₂.

    • Incubation: Store at room temperature in the dark for 24 hours.

    • Self-Validation (Quenching): Add sodium thiosulfate to quench residual peroxide before LC-MS injection, preventing on-column oxidation.

  • Photolytic Stress :

    • Test: Expose the solution to 1.2 million lux hours and 200 watt hours/m² of near-UV light (ICH Q1B standard).

    • Self-Validation (Control): Place a foil-wrapped "dark control" vial in the same chamber to isolate photolytic degradation from ambient thermal degradation.

  • Analysis : Analyze all samples via UFLC-ESI-MS/MS in positive ionization mode to identify degradation products (e.g., N-oxides, ring-opened adducts)[3].

ForcedDegradation Prep Prepare Stock (1 mg/mL) Stress Apply Stress (pH, H2O2, Light) Prep->Stress Quench Quench Reaction (Neutralize/Thiosulfate) Stress->Quench Arrests degradation Analyze LC-MS/MS Analysis Quench->Analyze Validated sample Interpret Identify Degradants (N-oxides, Cleavage) Analyze->Interpret

Fig 2: Self-validating forced degradation workflow for piperazine stability.

Part 3: Quantitative Data Summaries

To aid in experimental design, the following table synthesizes the expected stability and degradation risks of various piperazine classes under different environmental conditions.

Table 1: Impact of Storage Conditions and Structural Class on Piperazine Stability

Compound Class / DerivativeStorage ConditionTimeframeStability / Recovery RatePrimary Degradation Risk
Benzyl piperazines (e.g., MBZP)-20°C to 4°C12 Months>70% RecoveryLow (Highly stable)
Phenyl piperazines (e.g., MeOPP)Room Temp (~20°C)6 Months0% (Not detected)Oxidation, Matrix Interference
Piperazine Free Base >135°C (Aqueous)20 Weeks~60% Loss (Thermal)SN₂ Ring Opening (AEP formation)
Piperazine Malate (Salt form)2°C - 8°CLong-termHighly StableNone (Salt stabilizes cation)
Norfloxacin (Piperazine moiety)Alkaline pH + LightHours/DaysRapid CleavageHydrolysis to Diethylene Norfloxacin

Data synthesized from pharmacokinetic matrix studies and thermal degradation analyses[3][4][5][6].

References

  • What are the stability conditions of piperazine? - Biosynce.[Link]

  • Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation - PharmaGuideline.[Link]

  • Piperazine - Wikipedia.[Link]

  • Stability of Synthetic Piperazines in Human Whole Blood - PubMed.[Link]

  • Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates - ACS Publications.[Link]

Sources

Troubleshooting

Technical Support Center: Refining Purification Techniques for Piperazine Hydrochloride Salts

Welcome to the Technical Support Center dedicated to the purification of piperazine hydrochloride salts. As a Senior Application Scientist, I understand that while these salts are fundamental building blocks in pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center dedicated to the purification of piperazine hydrochloride salts. As a Senior Application Scientist, I understand that while these salts are fundamental building blocks in pharmaceutical development, their purification can present unique challenges. This guide is designed to move beyond simple protocols, offering in-depth, experience-driven insights to help you troubleshoot common issues and optimize your purification workflows. Here, we will delve into the causality behind experimental choices, ensuring that every step you take is a confident one.

Understanding the Fundamentals: Piperazine and its Hydrochloride Salts

Piperazine is a diprotic base, meaning it possesses two nitrogen atoms capable of accepting protons.[1] This characteristic is pivotal to its utility, as it allows for the formation of mono- and dihydrochloride salts. The conversion to a hydrochloride salt is a common strategy to transform a liquid or oily piperazine free base into a more stable, crystalline solid that is easier to handle and purify.[2] These salts are generally more stable than the piperazine base.[3]

Piperazine dihydrochloride typically appears as a white crystalline powder and is highly soluble in water.[4] However, it's important to be aware of its hygroscopic nature, meaning it can absorb moisture from the air, which can impact weighing accuracy and potentially lead to physical changes like clumping or even chemical degradation.[5][6][7]

Core Purification Workflow: A Visual Guide

The general approach to purifying piperazine hydrochloride salts often involves recrystallization. The following workflow provides a high-level overview of the key stages.

cluster_0 Crude Product Handling cluster_1 Purification cluster_2 Isolation & Drying cluster_3 Final Product crude Crude Piperazine HCl Salt dissolve Dissolution in Minimal Hot Solvent crude->dissolve Select appropriate solvent hot_filtration Hot Filtration (Optional) to Remove Insoluble Impurities dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Further Cooling in Ice Bath cool->ice_bath Maximize crystal yield filtration Vacuum Filtration ice_bath->filtration wash Wash with Cold Solvent filtration->wash dry Drying Under Vacuum wash->dry pure_product Pure Crystalline Piperazine HCl Salt dry->pure_product start Impure Piperazine HCl Salt discolored Is the product discolored? start->discolored oiling_out Did the product 'oil out'? discolored->oiling_out No charcoal Treat with Activated Charcoal discolored->charcoal Yes low_yield Is the yield low? oiling_out->low_yield No slow_cooling Decrease cooling rate oiling_out->slow_cooling Yes change_solvent Change recrystallization solvent low_yield->change_solvent No use_less_solvent Use less solvent low_yield->use_less_solvent Yes recrystallize_again Perform a second recrystallization charcoal->recrystallize_again slow_cooling->change_solvent cool_longer Cool for a longer duration/in ice bath use_less_solvent->cool_longer

Caption: Decision tree for troubleshooting piperazine HCl salt purification.

Frequently Asked Questions (FAQs)

  • Q1: How can I confirm the purity of my final piperazine hydrochloride salt? A1: A combination of analytical techniques should be used. Melting point analysis is a quick indicator of purity. Spectroscopic methods like ¹H NMR and ¹³C NMR can identify the compound and detect impurities. Chromatographic techniques such as HPLC or TLC are excellent for quantifying purity and identifying trace impurities. [8][9][10][11]

  • Q2: My piperazine free base is an oil. How do I convert it to the hydrochloride salt for purification? A2: This is a standard and effective method to obtain a solid. Dissolve the oily free base in a suitable organic solvent (like diethyl ether, ethyl acetate, or isopropanol). Then, while stirring, add a solution of HCl in the same or a compatible solvent dropwise until the mixture is acidic. The hydrochloride salt will typically precipitate and can be collected by filtration. [2]

  • Q3: What are some common impurities I might encounter? A3: Impurities can arise from the synthesis or storage. [12]Common process-related impurities include unreacted starting materials, byproducts like 1,4-disubstituted piperazines, and other amine-related compounds. [2][13][14]Degradation can also occur, especially if the compound is not stored properly.

  • Q4: How should I store my purified piperazine hydrochloride salt? A4: Due to its hygroscopic nature, it is crucial to store the salt in a tightly sealed container in a cool, dry place. [7]Using a desiccator is highly recommended to protect it from atmospheric moisture. [7]

  • Q5: Can polymorphism affect my purification and final product? A5: Yes, polymorphism—the ability of a compound to exist in more than one crystal form—can be a factor. [15][16]Different polymorphs can have different solubilities, which might affect your recrystallization yield and dissolution properties. If you observe inconsistent results, it may be worthwhile to investigate the crystalline form of your material using techniques like Powder X-ray Diffraction (PXRD).

References

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Piperazine dihydrochloride. Retrieved from [Link]

  • Veeprho. (n.d.). Amine Di piperazine impurity. Retrieved from [Link]

  • Pharmacopeia.cn. (n.d.). Piperazine Dihydrochloride. Retrieved from [Link]

  • Kouril, M., et al. (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • PubChem. (n.d.). Piperazine, hydrochloride (1:?). Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV | Abstract. Retrieved from [Link]

  • LookChem. (n.d.). Cas 142-64-3,PIPERAZINE DIHYDROCHLORIDE. Retrieved from [Link]

  • The Good Scents Company. (n.d.). piperazine dihydrochloride, 142-64-3. Retrieved from [Link]

  • Google Patents. (n.d.). US3023211A - Method for the preparation of piperazine monohydrochloride.
  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • Pharmaffiliates. (n.d.). Piperazine-impurities. Retrieved from [Link]

  • Google Patents. (n.d.). CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride.
  • ResearchGate. (2013, March 29). How to extract/isolate piperazine from water without distillation?. Retrieved from [Link]

  • Scribd. (2022, September 20). Analytical Methods for Piperazine Detection. Retrieved from [Link]

  • ResearchGate. (2026, March 19). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

  • NTU Journal of Pure Sciences. (2022, September 18). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • CrystEngComm (RSC Publishing). (n.d.). Polymorphism, pseudo-polymorphism, and conformerism in the crystal structure of piperazine-N,N′-bis(N,O-diphenyl phosphoramidate). Retrieved from [Link]

  • Frontiers. (2024, July 21). A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability. Retrieved from [Link]

  • The Solubility Company. (2025, November 20). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Retrieved from [Link]

  • PubMed. (2016, December 5). Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility. Retrieved from [Link]

  • MDPI. (2020, December 1). Crystallization from the Gas Phase: Morphology Control, Co-Crystal and Salt Formation. Retrieved from [Link]

  • IQPC. (n.d.). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Retrieved from [Link]

  • PMC. (2025, November 25). Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives. Retrieved from [Link]

  • PubMed. (2023, August 7). Kinetic Barriers to Disproportionation of Salts of Weakly Basic Drugs. Retrieved from [Link]

  • The Solubility Company. (2024, November 26). Mitigating Salt Disproportionation Risks. Retrieved from [Link]

  • NextSDS. (n.d.). piperazine hydrochloride — Chemical Substance Information. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of 1-Arylpiperazine Derivatives: A Structural and Pharmacological Guide

The 1-arylpiperazine scaffold is one of the most thoroughly investigated and privileged structures in neuropharmacology[1]. Historically anchored by the anxiolytic buspirone, this chemical class has evolved into a versat...

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Author: BenchChem Technical Support Team. Date: April 2026

The 1-arylpiperazine scaffold is one of the most thoroughly investigated and privileged structures in neuropharmacology[1]. Historically anchored by the anxiolytic buspirone, this chemical class has evolved into a versatile template for designing ligands that target a complex network of aminergic G-protein coupled receptors (GPCRs), most notably the serotonin (5-HT 1A​ , 5-HT 2A​ , 5-HT 7​ ) and dopamine (D 2​ ) receptors[2][3].

For drug development professionals, understanding the subtle structure-activity relationships (SAR) of these derivatives is critical. Minor modifications to the aryl ring, the alkyl spacer, or the terminal moiety can drastically shift a compound's profile from a highly selective 5-HT 1A​ antagonist to a multitarget-directed ligand (MTDL) with partial agonist properties across both serotonergic and dopaminergic systems[4][5].

This guide objectively compares the binding affinities and functional efficacies of various 1-arylpiperazine derivatives, detailing the mechanistic pathways they modulate and providing standardized, self-validating experimental protocols for their evaluation.

Mechanistic Pathways and Receptor Coupling

The pharmacological efficacy of 1-arylpiperazine derivatives is defined not just by their binding affinity ( Ki​ ), but by their intrinsic activity at specific GPCRs. The therapeutic outcomes (e.g., anxiolytic vs. antipsychotic effects) depend heavily on which downstream signaling cascades are activated or inhibited[5].

  • 5-HT 1A​ Receptors: Coupled to G i/o​ proteins. Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

  • 5-HT 2A​ Receptors: Coupled to G q​ proteins. Agonist binding activates Phospholipase C (PLC), generating inositol triphosphate (IP 3​ ) and mobilizing intracellular calcium (Ca 2+ ).

  • 5-HT 7​ Receptors: Coupled to G s​ proteins. Agonist binding stimulates adenylyl cyclase, increasing cAMP[6].

G cluster_5HT1A 5-HT1A Receptor (Gi/o) cluster_5HT2A 5-HT2A Receptor (Gq) Ligand 1-Arylpiperazine Derivatives Rec1 5-HT1A Activation Ligand->Rec1 Agonist/Partial Agonist Rec2 5-HT2A Activation Ligand->Rec2 Antagonist/Inverse Agonist Gi Gi/o Protein Rec1->Gi AC Adenylyl Cyclase (Inhibition) Gi->AC cAMP Decreased cAMP AC->cAMP Gq Gq Protein Rec2->Gq PLC Phospholipase C (Activation) Gq->PLC Ca Increased Intracellular Ca2+ PLC->Ca

Divergent GPCR signaling pathways modulated by 1-arylpiperazine derivatives.

Structural Determinants of Efficacy (SAR)

The binding of 1-arylpiperazines to aminergic receptors is universally anchored by a highly conserved interaction: the protonated basic nitrogen of the piperazine ring forms a critical salt bridge with an aspartate residue (Asp3.32) located in transmembrane domain 3 (TM3) of the receptor[7].

Beyond this anchor, efficacy and selectivity are tuned by three structural domains:

  • The Aryl Ring: Ortho-substitutions (e.g., the 2-methoxyphenyl group in WAY-100635) strongly drive affinity toward 5-HT 1A​ and 5-HT 7​ receptors[8]. Unsubstituted or para-substituted rings often result in a loss of selectivity[9].

  • The Alkyl Spacer: The length of the carbon chain linking the piperazine to the terminal moiety dictates the ligand's ability to reach secondary binding pockets. A 4-carbon (butyl) spacer is frequently utilized in "dopamine stabilizers" like aripiprazole to achieve a balanced D 2​ /5-HT 1A​ profile, whereas 3-carbon (propyl) spacers often favor strict serotonergic selectivity[4][5].

  • The Terminal Moiety: The presence of an amide, imide, or substituted benzisoxazole at the terminus acts as a functional switch. For instance, modifying the terminal amide oxygen position in benzoxazolinone derivatives can shift a compound from a 5-HT 1A​ antagonist to a partial agonist[4].

Comparative Efficacy Data

The following table synthesizes the binding affinities ( Ki​ ) and primary functional profiles of benchmark clinical drugs and notable experimental 1-arylpiperazine derivatives.

Compound / Derivative5-HT 1A​ ( Ki​ , nM)5-HT 2A​ ( Ki​ , nM)5-HT 7​ ( Ki​ , nM)D 2​ ( Ki​ , nM)Primary Functional Profile
Buspirone 15 - 20> 1000N/A150 - 2505-HT 1A​ Partial Agonist
Aripiprazole 1.5 - 5.03.4 - 10.0~10.00.3 - 2.0D 2​ /5-HT 1A​ Partial Agonist, 5-HT 2A​ Antagonist
OPC-14523 2.0 - 5.0N/AN/A> 5005-HT 1A​ / Sigma-1 Agonist[3]
Compound 16 *High AffinityN/A24.5N/A5-HT 7​ Partial Agonist[6]
Compound 20 *High AffinityN/A8.2N/A5-HT 7​ Full Agonist[6]
Compound 3e **1.25 - 4027 - 85N/AN/A5-HT 1A​ Partial Agonist, 5-HT 2A​ Antagonist[4]

* Experimental 1-(2-methoxyphenyl)piperazine derivatives synthesized by Leopoldo et al.[6]. ** Experimental benzoxazolin-2,4-dione derivative[4].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the evaluation of these derivatives requires robust, self-validating assay systems. Below are the definitive protocols for determining binding affinity and functional efficacy.

Protocol A: Radioligand Binding Assay (Affinity Determination)

Causality & Rationale: Why use rapid filtration over centrifugation? The dissociation rate ( koff​ ) of many 1-arylpiperazine ligands from aminergic receptors is rapid. Vacuum filtration over glass microfiber filters separates bound from free radioligand in seconds, preventing the re-equilibration and loss of the receptor-ligand complex that occurs during slower centrifugation methods.

  • Membrane Preparation: Homogenize target tissue (e.g., rat hippocampus for 5-HT 1A​ , cortex for 5-HT 2A​ ) or harvest cloned CHO/HEK293 cells expressing the target receptor in ice-cold Tris-HCl buffer (50 mM, pH 7.4)[1]. Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer.

  • Filter Pre-treatment: Pre-soak GF/B glass microfiber filters in 0.1% Polyethylenimine (PEI) for 1 hour. Note: 1-arylpiperazines are highly lipophilic and basic. PEI is a cationic polymer that neutralizes the negative charge of the silicate filter matrix, drastically reducing non-specific binding (NSB).

  • Incubation: In a 96-well plate, combine:

    • Membrane suspension (50 µg protein/well).

    • Radioligand (e.g., [ 3 H]-8-OH-DPAT for 5-HT 1A​ , [ 3 H]-Ketanserin for 5-HT 2A​ , or [ 3 H]-5-CT for 5-HT 7​ ) at a concentration near its Kd​ [2].

    • Test derivative (varying concentrations from 10−11 to 10−5 M).

    • Self-Validation Control: Include wells with 10 µM unlabeled serotonin to define Non-Specific Binding (NSB). Specific binding = Total Binding - NSB.

  • Filtration & Counting: Incubate for 60 minutes at 25°C. Terminate the reaction by rapid vacuum filtration through the PEI-soaked GF/B filters. Wash three times with ice-cold buffer. Extract filters, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot displacement curves and calculate the IC50​ . Convert IC50​ to the system-independent Ki​ value using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Workflow Prep Membrane Preparation Incubate Incubation with Radioligand & Test Cpd Prep->Incubate Filter Rapid Filtration (GF/B + PEI) Incubate->Filter Count Liquid Scintillation Counting Filter->Count Analyze Cheng-Prusoff Analysis (Ki) Count->Analyze

Standardized workflow for high-throughput GPCR radioligand binding assays.

Protocol B: Functional cAMP Accumulation Assay (Efficacy Determination)

Causality & Rationale: Because 5-HT 1A​ is G i/o​ -coupled, its activation inhibits adenylyl cyclase. To measure this inhibitory effect, we must first artificially elevate the baseline cAMP levels using Forskolin. An effective 1-arylpiperazine agonist will suppress this Forskolin-stimulated cAMP window.

  • Cell Plating: Seed CHO cells stably expressing the 5-HT 1A​ receptor into 384-well plates (10,000 cells/well).

  • Stimulation: Add 10 µM Forskolin (to stimulate adenylyl cyclase) simultaneously with the test 1-arylpiperazine derivative. Include the phosphodiesterase inhibitor IBMX (0.5 mM) to prevent cAMP degradation.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Detection: Lyse the cells and measure cAMP levels using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) competitive immunoassay.

  • Analysis: Calculate the Emax​ (maximum intrinsic efficacy) relative to a full reference agonist like 8-OH-DPAT. Compounds exhibiting an Emax​ between 20-80% are classified as partial agonists.

Conclusion

The 1-arylpiperazine class remains a cornerstone of psychiatric drug discovery. By systematically manipulating the terminal amide/imide functionalities and the length of the alkyl spacer, researchers can fine-tune the pharmacological profile of these derivatives. The modern paradigm has shifted away from single-target selectivity and toward the rational design of Multitarget-Directed Ligands (MTDLs)—such as dual D 2​ /5-HT 1A​ partial agonists—which offer enhanced clinical efficacy for complex disorders like schizophrenia and autism spectrum disorder, while minimizing extrapyramidal side effects[2][3][5].

References

  • Leopoldo, M., et al. "Studies on 1-arylpiperazine derivatives with affinity for rat 5-HT7 and 5-HT1A receptors." PubMed.
  • "Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands." MDPI.
  • "Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder." UniBa.
  • "Synthesis and Structure−Affinity Relationships of 1-[ω-(4-Aryl-1-piperazinyl)alkyl]-1-aryl Ketones as 5-HT7 Receptor Ligands." ACS Publications.
  • "trans-4-[4-(Methoxyphenyl)cyclohexyl]-1-arylpiperazines: A New Class of Potent and Selective 5HT1A Receptor Ligands..." ResearchGate.
  • "Structure-activity Relationship Studies of CNS Agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one... Arylpiperazine Derivatives With Different 5-HT1A and Antagonistic 5-HT2A Activities." PubMed.
  • "Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey." MDPI.
  • "Arylpiperazinylalkyl derivatives of 8-amino-1,3-dimethylpurine-2,6-dione as novel multitarget 5-HT/D receptor agents with potential antipsychotic activity." Taylor & Francis.
  • "Structure−Activity Relationship Studies on the 5-HT1A Receptor Affinity of 1-Phenyl-4-[ω-(α- or β-tetralinyl)alkyl]piperazines. 4." ACS Publications.

Sources

Comparative

Comparative Analysis of Piperazine-Based and Non-Piperazine-Based Receptor Ligands: A Technical Guide for Drug Discovery

In the realm of medicinal chemistry and neuropharmacology, the selection of a central basic scaffold is a critical determinant of a ligand's pharmacodynamic and pharmacokinetic profile. As a Senior Application Scientist,...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of medicinal chemistry and neuropharmacology, the selection of a central basic scaffold is a critical determinant of a ligand's pharmacodynamic and pharmacokinetic profile. As a Senior Application Scientist, I approach ligand design as a systematic optimization of molecular recognition. The choice between a piperazine (1,4-diazacyclohexane) and a non-piperazine (e.g., piperidine, pyrrolidine, or tetralin) core fundamentally alters the basicity, conformational flexibility, and spatial geometry of the drug candidate.

This guide objectively compares the performance of piperazine-based and non-piperazine-based receptor ligands, focusing on aminergic G-protein-coupled receptors (GPCRs) such as serotonin (5-HT), dopamine (D2/D3), and histamine (H3) receptors, backed by structural causality and self-validating experimental protocols.

Structural and Mechanistic Causality: Why the Scaffold Matters

To understand why a specific scaffold is chosen, we must examine the causality behind the ligand-receptor interaction at the atomic level.

The Piperazine Advantage: Bidentate Versatility

Piperazine-based ligands are privileged structures in GPCR targeting. At physiological pH, the primary basic nitrogen (N1) is protonated and forms a critical salt bridge (ionic bond) with a highly conserved aspartic acid residue (Asp3.32) located in transmembrane domain 3 (TM3) of aminergic GPCRs[1]. The secondary nitrogen (N4) serves as a highly versatile attachment point for lipophilic linkers. This allows researchers to precisely orient terminal aromatic groups to engage in π−π stacking with aromatic residues (e.g., Phe, His) deeper in the binding pocket[2]. The 1,4-disubstitution pattern provides a linear, extended conformation ideal for bridging the orthosteric site and secondary binding pockets[3].

The Non-Piperazine Shift: Basicity and Lipophilicity

Replacing the piperazine ring with a non-piperazine analog (such as piperidine) involves exchanging the N4 nitrogen for a carbon atom. This single atomic substitution has profound mechanistic consequences:

  • Increased Basicity: The removal of the electron-withdrawing second nitrogen increases the basicity of the remaining N1 atom. This is highly favorable when targeting specific transporters like the norepinephrine transporter (NET), where higher basicity correlates with improved inhibitory activity[4].

  • Altered Selectivity via Lipophilicity: The carbon core increases the overall lipophilicity and alters the steric bulk. For example, in the design of dual Histamine H3 / Sigma-1 ( σ1​ ) receptor antagonists, the piperidine moiety is an absolute requirement for high σ1​ affinity; reverting to a piperazine completely abolishes the dual-targeting capability[5].

GPCR_Binding cluster_pip Piperazine Scaffold cluster_nonpip Piperidine Scaffold GPCR GPCR Asp3.32 Anchor PipN1 Protonated N1 (Salt Bridge) GPCR->PipN1 Ionic Bond NonPipN1 Protonated N1 (Higher Basicity) GPCR->NonPipN1 Ionic Bond PipN2 N4 Linker (High Flexibility) PipN1->PipN2 NonPipC Carbon Core (High Lipophilicity) NonPipN1->NonPipC

Fig 1. Structural binding logic of piperazine vs. piperidine scaffolds at the GPCR Asp3.32 anchor.

Quantitative Performance Comparison

The following table synthesizes experimental binding affinities ( Ki​ ) from recent comparative studies, demonstrating how scaffold swapping dictates receptor subtype selectivity.

Scaffold TypeCompound ExamplePrimary TargetSecondary TargetAffinity ( Ki​ , nM)Causality / Observation
Piperazine Compound 4Histamine H3Sigma-1 ( σ1​ )H3: 3.17 σ1​ : 1531High H3 affinity, but fails to bind σ1​ due to lower lipophilicity[5].
Piperidine Compound 5Histamine H3Sigma-1 ( σ1​ )H3: 7.70 σ1​ : 3.64Piperidine core is critical for dual H3/ σ1​ nanomolar affinity[5].
Piperazine UCM-25505-HT 1A​ -5-HT 1A​ : 1.23Optimal linear geometry for 5-HT 1A​ agonist activity[6].
Non-Piperazine Tetralin Deriv. 205-HT 1A​ Sigma ( σ )5-HT 1A​ : SelectiveTetralin core maintains 5-HT 1A​ affinity while tuning out off-target effects[7].
Piperazine D2AAK3Dopamine D25-HT 1A​ / 5-HT 2A​ D2: HighExcellent multi-target directed ligand (MTDL) for schizophrenia[3].

Self-Validating Experimental Protocols

To objectively evaluate these ligands, researchers must employ robust, self-validating assay systems. Below are the standardized protocols for determining affinity and functional efficacy, incorporating internal controls to ensure data integrity.

Protocol A: Competitive Radioligand Binding Assay (Affinity Determination)

Purpose: To determine the equilibrium dissociation constant ( Ki​ ) of the synthesized ligands. Causality: Using a radiolabeled standard allows us to measure the displacement capacity of novel ligands. A self-validating non-specific binding (NSB) control ensures that the signal is driven by true receptor interaction, not lipophilic membrane partitioning.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the target human GPCR (e.g., D2 or 5-HT 1A​ ). Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g.

  • Incubation: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of radioligand (e.g., [ 3 H]-8-OH-DPAT for 5-HT 1A​ ) at a concentration near its Kd​ , and 25 µL of the test compound at varying concentrations ( 10−11 to 10−5 M).

  • Self-Validation Control (NSB): In parallel wells, add a saturating concentration of an unlabeled reference ligand (e.g., 10 µM Haloperidol) to define non-specific binding. Quality Check: If NSB exceeds 30% of total binding, wash buffers must be supplemented with 0.1% BSA to reduce lipophilic partitioning.

  • Equilibration & Filtration: Incubate at 25°C for 60 minutes. Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine) using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Add scintillation cocktail and measure radioactivity. Calculate IC 50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: Functional cAMP Signaling Assay (Efficacy Determination)

Purpose: To distinguish whether the high-affinity ligand acts as an agonist, partial agonist, or antagonist. Causality: Binding affinity ( Ki​ ) does not equal functional efficacy. Since 5-HT 1A​ and D2 receptors couple to Gi/o​ proteins, their activation inhibits adenylyl cyclase, reducing cAMP levels.

Step-by-Step Methodology:

  • Cell Plating: Seed GPCR-expressing CHO-K1 cells into 384-well plates at 5,000 cells/well.

  • Stimulation & Validation: Treat cells with 10 µM Forskolin (FSK) to artificially stimulate cAMP production. Concurrently add the test ligand for 30 minutes at 37°C in the presence of a phosphodiesterase inhibitor (IBMX). Self-Validation: A true agonist will dose-dependently inhibit the FSK-induced cAMP spike. An antagonist will have no effect on its own but will block the inhibitory effect of a reference agonist.

  • Detection: Lyse cells and add a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP detection reagent.

  • Analysis: Measure the FRET signal ratio. Normalize data against the maximum inhibition achieved by a full reference agonist to determine the E max​ and EC 50​ .

AssayWorkflow A 1. Radioligand Binding Assay (Determine Ki) B 2. Non-Specific Binding Control (Self-Validation via Haloperidol) A->B Validates Assay Window C 3. Functional cAMP Assay (Determine Agonist/Antagonist) B->C High Affinity Hits Advance D 4. TR-FRET Detection (Efficacy & EC50 Calibration) C->D Quantifies Efficacy

Fig 2. Self-validating experimental workflow for evaluating GPCR ligand affinity and efficacy.

Field-Proven Insights: Application Strategy

When engineering a novel neurotherapeutic, the decision between these scaffolds should be driven by the target product profile:

  • Opt for Piperazine Scaffolds when designing Multi-Target Directed Ligands (MTDLs) for complex psychiatric disorders (e.g., schizophrenia). The biphasic basicity and linear geometry optimally span the distance between the Asp3.32 anchor and secondary hydrophobic pockets in D2 and 5-HT 1A​ receptors[1][3].

  • Opt for Non-Piperazine Scaffolds (Piperidine/Tetralin) when you need to increase basicity to hit targets like the Norepinephrine Transporter (NET)[4], or when you require the specific steric bulk necessary to unlock dual-affinity profiles, such as combined H3/ σ1​ receptor antagonism for neuropathic pain[5]. Furthermore, removing the second nitrogen can frequently mitigate off-target hERG channel liabilities and improve metabolic stability against oxidative dealkylation.

References

  • Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry Source: MDPI URL:[Link]

  • New σ and 5-HT 1A​ Receptor Ligands: ω -(Tetralin-1-yl)-n-alkylamine Derivatives Source: ACS Publications URL:[Link]

  • New Serotonin 5-HT 1A​ Receptor Agonists Endowed with Antinociceptive Activity in Vivo Source: ACS Publications URL:[Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds Source: Taylor & Francis URL:[Link]

  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey Source: MDPI URL:[Link]

Sources

Validation

In vivo validation of the anti-ischemic activity of novel cinnamide derivatives

In Vivo Validation of Novel Cinnamide Derivatives: A Comparative Guide to Anti-Ischemic Efficacy As the landscape of ischemic stroke and myocardial infarction treatment evolves, researchers are increasingly moving beyond...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vivo Validation of Novel Cinnamide Derivatives: A Comparative Guide to Anti-Ischemic Efficacy

As the landscape of ischemic stroke and myocardial infarction treatment evolves, researchers are increasingly moving beyond traditional reactive therapies to multi-target neuroprotective and cardioprotective agents. While standard-of-care drugs like Edaravone and Cinepazide provide baseline efficacy, their narrow therapeutic windows and specific toxicity profiles limit their clinical ceiling.

Recent in vivo validations have highlighted novel cinnamide derivatives —specifically cinnamamide-barbiturate hybrids and cinnamamide-piperidine/piperazine derivatives—as highly potent alternatives. By acting on endogenous antioxidant and anti-apoptotic pathways, these compounds offer a robust defense against ischemia/reperfusion (I/R) injury.

This guide provides an objective, data-driven comparison of these novel derivatives against established alternatives, alongside the self-validating in vivo protocols required to benchmark their efficacy.

Mechanistic Overview: The Causality of Protection

To understand why cinnamide derivatives outperform or complement existing therapies, we must examine their mechanism of action. Ischemia-reperfusion injury is characterized by a biphasic cascade: initial oxygen deprivation followed by a massive influx of reactive oxygen species (ROS) and calcium upon reperfusion, triggering apoptosis.

  • Myocardial Ischemia (MI/R): Novel cinnamamide-barbiturate hybrids (such as Compound 10) act as potent activators of the Nuclear factor erythroid-2-related factor 2 (Nrf2) signaling pathway. By upregulating Nrf2, these compounds enhance the heart's endogenous antioxidative system[1]. Furthermore, they regulate cardiac autophagy via Sirt1 upregulation, preventing the autophagic flux blockage that typically exacerbates myocardial injury[2].

  • Cerebral Ischemia: Cinnamamide-piperidine and piperazine derivatives (such as Compounds 9d, 9t, and 9z) exhibit potent neuroprotective capacities by directly inhibiting glutamate-induced neurotoxicity and blocking the caspase-3 apoptotic pathway[3][4].

Unlike Edaravone, which primarily acts as a direct ROS scavenger, cinnamide derivatives reprogram the cellular response to stress, offering a wider therapeutic window.

MechanisticPathway cluster_0 Myocardial Ischemia (MI/R) cluster_1 Cerebral Ischemia (MCAO) Cinnamide Novel Cinnamide Derivatives Nrf2 Nrf2 Pathway Activation Cinnamide->Nrf2 Sirt1 Sirt1 Upregulation (Autophagy Control) Cinnamide->Sirt1 Caspase Caspase-3 Inhibition Cinnamide->Caspase OxStress Reduced Oxidative Stress Nrf2->OxStress Sirt1->OxStress Protection Tissue Survival & Infarct Reduction OxStress->Protection Cardioprotection Apoptosis Decreased Neuronal Apoptosis Caspase->Apoptosis Apoptosis->Protection Neuroprotection

Mechanistic pathways of cinnamide derivatives in myocardial and cerebral ischemia.

Comparative Performance Data

When benchmarking novel compounds, it is critical to compare them against clinically utilized reference drugs. The table below synthesizes quantitative in vivo data from recent pharmacological evaluations[2][3][4][5].

Compound Class / AgentPrimary Target PathwayIndicationInfarct Vol. Reduction (vs. Vehicle)Comparative Advantage / Limitation
Cinnamamide-barbiturate (e.g., Cpd 10) Nrf2 Activation / Sirt1Myocardial I/R~40 - 50% Superior structural recovery; prevents autophagic blockage.
Cinnamamide-piperidine (e.g., Cpd 9z) Caspase-3 InhibitionCerebral I/R~35 - 45% Non-inferior to Edaravone; significantly lower cardiotoxicity risk.
Edaravone (Positive Control)ROS ScavengingCerebral I/R~30 - 40% Established clinical baseline; limited by a narrow therapeutic window.
Cinepazide (Alternative)VasodilationCerebrovascular~25 - 30% Improves blood flow but lacks direct anti-apoptotic cellular protection.

Self-Validating In Vivo Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate mandatory physiological checkpoints to confirm that any observed efficacy is due to the pharmacological intervention, not surgical variability.

Protocol A: Middle Cerebral Artery Occlusion (MCAO) for Neuroprotection

This protocol evaluates compounds against focal cerebral ischemia[3].

Rationale: The MCAO model closely mimics human ischemic stroke. Using Laser Doppler flowmetry is a critical self-validating step; it ensures that the physical occlusion is identical across all subjects, eliminating baseline bias before drug administration.

  • Animal Preparation: Anesthetize healthy male Sprague-Dawley (SD) rats. Maintain core body temperature at 37.0 ± 0.5°C using a feedback-controlled heating pad. (Causality: Hypothermia is inherently neuroprotective and will skew data if not strictly controlled).

  • Surgical Induction: Isolate the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). Insert a silicone-coated nylon monofilament into the ICA until it blocks the origin of the MCA.

  • Validation Checkpoint: Use Laser Doppler flowmetry to confirm a ≥70% drop in regional cerebral blood flow. Exclude any animal not meeting this threshold.

  • Drug Administration: After 2 hours of occlusion, withdraw the filament to initiate reperfusion. Immediately administer the test compound (e.g., Cinnamide derivative at 5 mg/kg), positive control (Edaravone at 5 mg/kg), or vehicle via intraperitoneal (i.p.) injection.

  • Endpoint Analysis (24h post-reperfusion):

    • Neurological Deficit Score: Blinded evaluation of motor function.

    • TTC Staining: Euthanize animals, section brains (2 mm thick), and incubate in 2% 2,3,5-triphenyltetrazolium chloride (TTC). (Causality: TTC relies on active mitochondrial dehydrogenases in living cells to turn red. Infarcted tissue lacks this enzyme and remains white, allowing precise, objective quantification of dead tissue).

Protocol B: LAD Ligation for Myocardial Ischemia/Reperfusion (MI/R)

This protocol assesses cardioprotective efficacy[2].

Rationale: Ligation of the Left Anterior Descending (LAD) coronary artery is the gold standard for MI/R. Continuous ECG monitoring validates the ischemic event in real-time.

  • Animal Preparation: Intubate and mechanically ventilate mice/rats. Perform a left thoracotomy to expose the heart.

  • Surgical Induction: Pass a 6-0 silk suture under the LAD coronary artery. Tie a slipknot over a small piece of polyethylene tubing to occlude the artery for 30 minutes.

  • Validation Checkpoint: Monitor ECG for immediate ST-segment elevation and observe regional cyanosis of the myocardium to confirm successful ischemia.

  • Drug Administration: Release the slipknot to allow reperfusion. Administer the cinnamide derivative or vehicle intravenously (i.v.) 5 minutes prior to reperfusion.

  • Endpoint Analysis:

    • Echocardiography: Measure Left Ventricular Ejection Fraction (LVEF) to assess functional recovery.

    • Biomarker Assay: Quantify serum LDH and CK-MB levels (myocardial zymogram) to measure cellular leakage resulting from membrane rupture.

InVivoWorkflow Animal Animal Preparation (SD Rats/Mice) Model Surgical Induction (MCAO or LAD Ligation) Animal->Model Validation Model Validation (Doppler/ECG) Model->Validation Dosing Drug Administration (Cinnamide vs Control) Validation->Dosing Reperfusion Reperfusion Phase (2-24 Hours) Dosing->Reperfusion Analysis Endpoint Analysis (TTC Staining, Echo) Reperfusion->Analysis

Standardized in vivo workflow for validating anti-ischemic drug efficacy.

Conclusion

In vivo validation confirms that novel cinnamide derivatives represent a significant leap forward in anti-ischemic drug development. By pivoting away from single-target ROS scavenging (like Edaravone) and moving toward multi-pathway modulation (Nrf2 activation, Sirt1 upregulation, and Caspase-3 inhibition), these compounds demonstrate superior tissue salvage and functional recovery in both cerebral and myocardial models. For drug development professionals, integrating these rigorous, self-validating in vivo protocols is essential for translating these promising preclinical leads into viable clinical candidates.

Sources

Comparative

Structure-activity relationship of 1-(2-Methoxyphenyl)piperazine analogs

A Senior Scientist's Guide to the Structure-Activity Relationship of 1-(2-Methoxyphenyl)piperazine Analogs Introduction: The Arylpiperazine Scaffold in Neuropharmacology 1-(2-Methoxyphenyl)piperazine (2-MeOPP) is a "priv...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Scientist's Guide to the Structure-Activity Relationship of 1-(2-Methoxyphenyl)piperazine Analogs

Introduction: The Arylpiperazine Scaffold in Neuropharmacology

1-(2-Methoxyphenyl)piperazine (2-MeOPP) is a "privileged scaffold" in medicinal chemistry, forming the core of numerous neuroactive agents. Its structural geometry allows it to act as a versatile pharmacophore, mimicking the endogenous neurotransmitters serotonin (5-HT) and dopamine. However, the raw 2-MeOPP moiety exhibits broad, non-selective affinity across 5-HT1A, 5-HT2A, 5-HT7, dopamine D2, and α1​ -adrenergic receptors[1]. For drug development professionals, the primary challenge is executing precise Structure-Activity Relationship (SAR) optimization to dial in receptor selectivity—often aiming to maximize 5-HT1A/D2 dual activity while minimizing α1​ -adrenergic off-target effects (which cause orthostatic hypotension)[2].

Comparative SAR Analysis: Modulating the N4-Alkyl Chain

The most effective strategy for tuning the pharmacological profile of 2-MeOPP involves functionalizing the N4 position of the piperazine ring. The length, steric bulk, and terminal moiety of this alkyl chain dictate the ligand's insertion into the receptor's orthosteric binding pocket.

  • Unsubstituted 2-MeOPP: Exhibits high baseline affinity for 5-HT receptors but lacks subtype selectivity[1].

  • NAN-190 (Phthalimide derivative): Adding a 4-butyl-phthalimide chain yields NAN-190, a potent 5-HT1A antagonist ( Ki​ = 0.6 nM). However, it suffers from near-equal affinity for α1​ -adrenergic receptors ( Ki​ = 0.8 nM), limiting its clinical utility as a selective probe[2].

  • Adamantane Analogs: Replacing the planar phthalimide with a bulky, lipophilic adamantane group (e.g., Compound 2j) dramatically shifts the selectivity profile. The steric bulk prevents optimal binding in the α1​ pocket while maintaining deep insertion into the 5-HT1A pocket, achieving a 160-fold selectivity for 5-HT1A ( Ki​ = 0.4 nM)[2].

  • Adoprazine Analogs (Diarylmethylene derivatives): Combining the 2-MeOPP core with dihydroquinolinone moieties yields compounds with potent dual D2/5-HT1A activity. For instance, substituting a fluorophenylpyridine group (Analog II) achieves a D2 Ki​ of 12.2 nM and a 5-HT1A Ki​ of 0.97 nM, representing an ideal atypical antipsychotic profile[3].

Table 1: Binding Affinities ( Ki​ ) of Key 2-MeOPP Analogs | Compound / Analog | Terminal N4 Modification | 5-HT1A Ki​ (nM) | D2 Ki​ (nM) | α1​ Ki​ (nM) | Primary Pharmacological Profile | | :--- | :--- | :--- | :--- | :--- | :--- | | NAN-190 | 4-(2-phthalimido)butyl | 0.6 | >1000 | 0.8 | Non-selective 5-HT1A Antagonist | | Compound 2j | 4-(1-adamantanecarboxamido)butyl | 0.4 | N/A | 64.0 | Highly Selective 5-HT1A Antagonist | | Adoprazine Analog I | (6-phenylpyridin-3-yl)methyl | 2.13 | 524.0 | N/A | 5-HT1A biased partial agonist | | Adoprazine Analog II | [6-(4-fluorophenyl)pyridin-3-yl]methyl | 0.97 | 12.2 | N/A | Balanced D2/5-HT1A dual ligand | | Compound 6 (Coumarin) | Long-chain coumarin fragment | N/A | 11.7 | 0.85 | Haloperidol-like D2/ α1​ profile |

(Data sourced from comparative SAR studies[2],[3],[4])

Mechanistic Insights: GPCR Signaling Modulated by Arylpiperazines

Both 5-HT1A and D2 receptors are G-protein coupled receptors (GPCRs) primarily coupled to the Gi/o​ pathway. When a 2-MeOPP analog binds as an agonist or partial agonist, it stabilizes the active conformation of the receptor, leading to the dissociation of the Gαi​ subunit. This inhibits adenylyl cyclase (AC), plunging intracellular cAMP levels and subsequently reducing Protein Kinase A (PKA) activation.

GPCR_Signaling Ligand 2-MeOPP Analog (e.g., Adoprazine derivative) HT1A 5-HT1A Receptor (Gi/o Coupled) Ligand->HT1A High Affinity Binding D2 Dopamine D2 Receptor (Gi/o Coupled) Ligand->D2 Tunable Affinity G_protein Gαi Subunit (Activated) HT1A->G_protein Activates D2->G_protein Activates AC Adenylyl Cyclase (Effector) G_protein->AC Inhibits cAMP cAMP Production (Decreased) AC->cAMP Downregulates

5-HT1A and D2 receptor Gi/o signaling pathway modulated by 2-MeOPP analogs.

Experimental Workflows: Self-Validating Radioligand Binding Assays

To accurately determine the Ki​ values presented in SAR studies, robust radioligand binding assays are required. As a Senior Application Scientist, I emphasize that protocols must be self-validating. The inclusion of a known reference standard (e.g., WAY-100635 for 5-HT1A or Haloperidol for D2) is non-negotiable to ensure the assay's dynamic range and sensitivity are intact.

Step-by-Step Methodology: 5-HT1A Radioligand Binding Assay Note: Causality and experimental logic are embedded in each step to ensure scientific rigor.

  • Membrane Preparation: Homogenize rat hippocampus tissue (rich in 5-HT1A receptors) in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes.

    • The "Why": High-speed centrifugation isolates the membrane fraction where the lipophilic GPCRs reside, removing cytosolic proteins that could cause non-specific binding and skew the data.

  • Radioligand & Competitor Incubation: Incubate 50 µg of membrane protein with 1 nM[³H]-8-OH-DPAT (a selective 5-HT1A agonist) and varying concentrations of the 2-MeOPP analog ( 10−11 to 10−5 M) in assay buffer containing 10 µM Pargyline.

    • The "Why": Pargyline is a Monoamine Oxidase (MAO) inhibitor. It prevents the enzymatic degradation of monoamine-like ligands during the 60-minute incubation at 37°C, ensuring the concentration of the ligand remains constant.

  • Non-Specific Binding (NSB) Determination: Define NSB using 10 µM unlabelled 5-HT.

    • The "Why": This massive excess of unlabelled ligand saturates all specific 5-HT1A sites. Any remaining radioactivity detected is binding to the plastic plate or lipid bilayer, which must be subtracted to calculate specific binding.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% Polyethyleneimine (PEI).

    • The "Why": Glass fiber filters carry a negative charge that traps positively charged amine ligands. PEI neutralizes this charge, drastically reducing background noise and improving the signal-to-noise ratio.

  • Quantification & Analysis: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and count using a liquid scintillation counter. Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

    • The "Why": An IC50​ value is dependent on the specific radioligand concentration ([L]) used in your lab. Converting to Ki​ provides an absolute affinity constant that can be objectively compared across different laboratories and literature sources.

Radioligand_Workflow Prep Membrane Prep (Isolate GPCRs) Incubate Incubation [³H]-Ligand + Analog Prep->Incubate Filter Rapid Filtration (PEI-soaked GF/B) Incubate->Filter Count Scintillation Counting Filter->Count Analyze Cheng-Prusoff (IC50 to Ki) Count->Analyze

High-throughput radioligand binding assay workflow for determining receptor affinity.

Conclusion

The 1-(2-Methoxyphenyl)piperazine scaffold remains a cornerstone in the design of neurotherapeutics. By systematically modifying the N4-alkyl chain, researchers can shift the pharmacological profile from non-selective antagonists (like NAN-190) to highly selective 5-HT1A agents or balanced D2/5-HT1A dual ligands (like adoprazine analogs). Rigorous, self-validating radioligand assays are essential to guide this SAR optimization, ensuring that in vitro binding data accurately translates to in vivo efficacy.

References

  • Title: Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)
  • Title: Dual D2 and 5-HT1A Receptors Binding Affinities of 1-Aryl-4-(diarylmethylene)
  • Title: New arylpiperazine derivatives with high affinity for alpha1A, D2 and 5-HT2A receptors Source: PubMed / NIH URL
  • Title: 1-(2-Methoxyphenyl)

Sources

Validation

Evaluating the Selectivity of 1-(2-Methoxyphenyl)piperazine (2-MeOPP) for 5-HT Receptor Subtypes: A Technical Comparison Guide

For researchers and drug development professionals targeting the serotonergic system, achieving receptor subtype selectivity is a persistent challenge. The compound 1-(2-Methoxyphenyl)piperazine , commonly known as 2-MeO...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals targeting the serotonergic system, achieving receptor subtype selectivity is a persistent challenge. The compound 1-(2-Methoxyphenyl)piperazine , commonly known as 2-MeOPP or oMeOPP , is a critical pharmacophore and standalone ligand in neuropharmacology. While it exhibits a high affinity for the 5-HT1A receptor, its cross-reactivity with other targets—particularly α1-adrenergic receptors—necessitates careful evaluation when compared to other serotonergic agents.

This guide provides an objective, data-driven comparison of 2-MeOPP against alternative 5-HT ligands, detailing its pharmacological profile, structural mechanics, and the experimental protocols required to validate its selectivity.

Pharmacological Profile & Receptor Binding Data

2-MeOPP is primarily characterized as a 5-HT1A partial agonist (with a maximal efficacy, Emax, of approximately 70%)[1]. Unlike pan-serotonergic agents, 2-MeOPP demonstrates a distinct lack of affinity for 5-HT2 and dopaminergic receptors, giving it a highly specialized behavioral profile, such as the suppression of conditioned avoidance responses (CARs) without inducing catalepsy[1].

However, the 2-methoxyphenylpiperazine moiety is notorious for its structural compatibility with the α1-adrenergic receptor. This cross-reactivity is a major consideration when using 2-MeOPP or its derivatives (like NAN-190) in functional assays.

Quantitative Comparison of Binding Affinities (Ki)

The following table summarizes the binding affinities of 2-MeOPP compared to alternative serotonergic ligands. Note: Values are representative consensus figures derived from standard radioligand displacement assays and may vary slightly based on tissue preparation.

Ligand5-HT1A Affinity (Ki, nM)5-HT2A Affinity (Ki, nM)α1-Adrenergic (Ki, nM)Primary Pharmacological Action
2-MeOPP ~2.0 - 40.0> 1,000~50.0 - 100.05-HT1A Partial Agonist
mCPP ~40.0~30.0> 1,000Non-selective 5-HT Agonist
NAN-190 0.6> 1,0000.85-HT1A Antagonist (Non-selective)
WAY-100635 0.2> 10,000> 10,000Selective 5-HT1A Antagonist

Causality in Binding Mechanics: The high affinity of 2-MeOPP for the 5-HT1A receptor is driven by a well-documented coulombic interaction between the protonated nitrogen atom of the piperazine ring and the Asp116 residue in the transmembrane domain of the receptor[2]. The ortho-methoxy group provides critical steric bulk that fits precisely into the hydrophobic pocket of the 5-HT1A binding site, preventing the ligand from effectively binding to the 5-HT2A receptor. However, because the α1-adrenergic receptor shares significant structural homology in its orthosteric binding site, 2-MeOPP and its extended derivatives (e.g., NAN-190) often bind to α1 with nearly equal affinity[3].

Mechanism of Action: 5-HT1A Signaling Pathway

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory Gi/o protein . When 2-MeOPP binds to the 5-HT1A receptor, it acts as a partial agonist, triggering the dissociation of the G-protein subunits. The Gαi subunit subsequently inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels and a downstream decrease in Protein Kinase A (PKA) activity.

Pathway MeOPP 1-(2-Methoxyphenyl)piperazine (2-MeOPP) Receptor 5-HT1A Receptor (GPCR) MeOPP->Receptor Partial Agonism (Emax ~70%) Gprotein Gi/o Protein (Dissociation) Receptor->Gprotein Activation Adenylate Adenylyl Cyclase (Inhibition) Gprotein->Adenylate Gαi Subunit Inhibits cAMP cAMP Levels ↓ Adenylate->cAMP Reduced Synthesis PKA PKA Activity ↓ cAMP->PKA Decreased Activation

5-HT1A receptor Gi/o signaling pathway activation by 1-(2-Methoxyphenyl)piperazine.

Experimental Workflow: Validating Receptor Selectivity

To objectively evaluate the selectivity of 2-MeOPP against 5-HT2A and other subtypes, researchers must employ a self-validating Radioligand Binding Assay . The protocol below outlines the industry-standard methodology for determining the Inhibition Constant (Ki)[4].

Step-by-Step Methodology
  • Tissue Preparation: Isolate the hippocampus (rich in 5-HT1A) and the frontal cortex (rich in 5-HT2A) from male Wistar rats. Homogenize the tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4) to preserve receptor integrity.

  • Radioligand Selection (The Self-Validating Step):

    • For 5-HT1A: Use [3H]-8-OH-DPAT . Because 8-OH-DPAT is a highly selective full agonist, it exclusively labels the high-affinity G-protein-coupled state of the 5-HT1A receptor.

    • For 5-HT2A: Use [3H]-Ketanserin , a selective 5-HT2A antagonist.

  • Incubation & Displacement: Incubate the tissue homogenates with a fixed concentration of the radioligand and varying concentrations of 2-MeOPP (from 10−10 to 10−4 M) for 60 minutes at 37°C to reach thermodynamic equilibrium.

  • Rapid Vacuum Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethyleneimine to reduce non-specific binding). Causality: Rapid filtration is critical to separate the bound radioligand from the free radioligand before the receptor-ligand complex has time to dissociate.

  • Quantification: Measure the retained radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the IC50 values using non-linear regression. Convert IC50 to the absolute binding affinity (Ki) using the Cheng-Prusoff equation : Ki=IC50​/(1+[L]/Kd​) , where [L] is the radioligand concentration and Kd​ is its dissociation constant.

Workflow Prep 1. Tissue Preparation (Rat Hippocampus/Cortex) Incubation 2. Radioligand Incubation ([3H]-8-OH-DPAT / [3H]-Ketanserin) Prep->Incubation Displacement 3. Ligand Displacement (2-MeOPP Concentration Gradient) Incubation->Displacement Filtration 4. Rapid Vacuum Filtration (GF/B Glass Fiber Filters) Displacement->Filtration Scintillation 5. Liquid Scintillation (Measure Bound Radioactivity) Filtration->Scintillation Analysis 6. Data Analysis (Calculate IC50 & Ki via Cheng-Prusoff) Scintillation->Analysis

Step-by-step radioligand binding assay workflow for evaluating 5-HT receptor selectivity.

Comparative Analysis with Alternatives

When designing an in vitro or in vivo study, selecting the right tool compound is paramount. Here is how 2-MeOPP compares to its primary alternatives:

2-MeOPP vs. mCPP (meta-Chlorophenylpiperazine)

While both are phenylpiperazines, mCPP is a non-selective pan-agonist that binds with high affinity to 5-HT1A, 5-HT2A, and 5-HT2C receptors[1]. If your experimental goal is to isolate 5-HT1A-mediated behavioral effects (such as the suppression of CARs without catalepsy), 2-MeOPP is vastly superior due to its complete lack of 5-HT2 affinity[1].

2-MeOPP vs. NAN-190

NAN-190 is a direct chemical derivative of 2-MeOPP, created by attaching a phthalimide moiety via a butyl chain. While this modification drastically increases 5-HT1A affinity (Ki = 0.6 nM), it fails to solve the selectivity issue, as NAN-190 binds with nearly equal affinity to α1-adrenergic receptors (Ki = 0.8 nM)[3]. Researchers must be cautious when using NAN-190 or 2-MeOPP in cardiovascular or systemic models, as α1-mediated vasodilation can confound serotonergic data.

2-MeOPP vs. WAY-100635

If absolute selectivity is required, WAY-100635 remains the gold standard. It is a highly selective, silent 5-HT1A antagonist with virtually no affinity for α1-adrenergic or 5-HT2 receptors. 2-MeOPP should be chosen over WAY-100635 only when partial agonist activity is desired, or when utilizing 2-MeOPP as a synthetic building block to design novel, conformationally restricted arylpiperazines[2].

Conclusion

1-(2-Methoxyphenyl)piperazine (2-MeOPP) is a highly effective tool for probing the 5-HT1A receptor, offering distinct advantages over pan-agonists like mCPP due to its lack of 5-HT2 affinity. However, its utility in complex biological systems is bottlenecked by its cross-reactivity with α1-adrenergic receptors. For drug development professionals, 2-MeOPP serves best as a foundational pharmacophore—one that requires terminal fragment geometry modifications (such as bulky alkyl amides) to strip away adrenergic affinity while retaining serotonergic potency[3].

References
  • 3 - PubMed (NIH) 2.2 - ResearchGate 3.1 - Wikipedia

  • 4 - PMC (NIH)

Sources

Comparative

A Senior Application Scientist's Guide to Purity Benchmarking of Synthesized 1-(2-Methoxyphenyl)piperazine

An Objective Comparison Against Commercial Standards Using Orthogonal Analytical Methodologies Abstract The verification of chemical purity is a cornerstone of reproducible scientific research and drug development. For p...

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Author: BenchChem Technical Support Team. Date: April 2026

An Objective Comparison Against Commercial Standards Using Orthogonal Analytical Methodologies

Abstract

The verification of chemical purity is a cornerstone of reproducible scientific research and drug development. For pivotal intermediates like 1-(2-Methoxyphenyl)piperazine (1-OMPP), an antagonist at serotonin and adrenergic receptors, rigorous purity assessment is not merely a quality control measure but a prerequisite for generating reliable biological data. This guide presents a comprehensive framework for benchmarking the purity of a newly synthesized batch of 1-OMPP against a commercially available certified reference standard. We move beyond simple chromatographic comparisons to advocate for an orthogonal analytical approach, integrating High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR), and Karl Fischer titration. This multi-faceted strategy provides a self-validating system for purity assessment, ensuring that the synthesized material is not only chromatographically "clean" but also possesses a high absolute purity (assay) and is free from non-chromophoric impurities like water and residual solvents. Detailed experimental protocols, data interpretation guidelines, and the rationale behind methodological choices are provided to empower researchers to confidently validate the quality of their synthesized intermediates.

The Imperative of Purity in Chemical Synthesis

Profile of 1-(2-Methoxyphenyl)piperazine (1-OMPP)

1-(2-Methoxyphenyl)piperazine is a versatile chemical scaffold and a key intermediate in the synthesis of numerous pharmacologically active compounds, including Naftopidil and Urapidil, which are used to treat hypertension.[1][2] Its own pharmacological profile as a ligand for various neurotransmitter receptors makes it a subject of study in neuroscience.[3] Given its role as a foundational building block, the presence of even minor impurities can have cascading effects, leading to the formation of unintended side products in subsequent synthetic steps, generating misleading biological data, or introducing toxic contaminants.

Beyond Peak Area: A Holistic View of Purity

Purity is not a singular value but a composite assessment. A typical "99% pure by HPLC" claim, based on relative peak area, can be misleading. It fails to account for:

  • Non-chromophoric impurities: Substances that do not absorb UV light at the detection wavelength (e.g., water, residual solvents, inorganic salts) are invisible to standard HPLC-UV analysis.

  • Co-eluting impurities: An impurity peak may be hidden under the main analyte peak.

  • Differences in response factors: The assumption that the analyte and all impurities have the same UV response factor is often incorrect, leading to an inaccurate quantification of impurity levels.

Therefore, a robust purity assessment workflow, as detailed in this guide, must be employed to generate a scientifically sound purity value. This aligns with the principles of analytical procedure validation outlined in the ICH Q2(R1) guidelines, which emphasize demonstrating that a method is suitable for its intended purpose.[4][5][6][7]

Synthesis and Anticipated Impurity Profile

To develop a robust analytical strategy, one must first understand the potential impurities that can arise from the synthetic route. A common method for preparing 1-OMPP hydrochloride involves the condensation of o-anisidine with bis(2-chloroethyl)amine hydrochloride.[8][9]

Common Synthetic Pathway and Potential Impurities

The reaction is typically carried out in a high-boiling solvent with a base to neutralize the generated HCl.

cluster_impurities Potential Process-Related Impurities oAnisidine o-Anisidine OMPP 1-(2-Methoxyphenyl)piperazine oAnisidine->OMPP + K₂CO₃, Solvent (e.g., n-Butanol) Unreacted_oA Unreacted o-Anisidine oAnisidine->Unreacted_oA Carryover BisChloro Bis(2-chloroethyl)amine HCl BisChloro->OMPP Unreacted_BC Unreacted Bis(2-chloroethyl)amine BisChloro->Unreacted_BC Carryover Dimer 1,3-bis-[4-(2-methoxyphenyl) piperazin-1-yl]propane (Dimeric Impurity) OMPP->Dimer Side Reaction Formyl 1-formyl-4-(2-methoxyphenyl) piperazine (From DMF Solvent) OMPP->Formyl Side Reaction (if DMF used)

Caption: Simplified synthesis of 1-OMPP and potential process-related impurities.

Based on this pathway, the primary impurities to screen for include:

  • Starting Materials: Unreacted o-anisidine and bis(2-chloroethyl)amine.

  • By-products: Dimeric impurities formed by the reaction of 1-OMPP with another molecule of the chloro-intermediate, or formylated impurities if a solvent like DMF is used.[10]

  • Residual Solvents: Solvents used in the reaction and purification (e.g., n-butanol, ethanol, diethyl ether).

  • Water: Introduced from reagents, solvents, or atmospheric moisture during workup and isolation.

The Commercial Standard: Establishing the Benchmark

A high-purity commercial standard from a reputable supplier (e.g., Sigma-Aldrich, Cayman Chemical, LGC Standards) serves as the benchmark.[11][12][13][14] It is critical to obtain the Certificate of Analysis (CoA) for the specific lot being used. The CoA provides the supplier's own analytical data, typically including purity by a primary method (e.g., HPLC, GC) and identity confirmation (e.g., NMR, MS). This document is the foundation for your comparison.

An Orthogonal Approach to Purity Verification

The core of a trustworthy purity assessment lies in using multiple, mechanistically different (orthogonal) analytical techniques.[15] A discrepancy in the results from two different methods indicates the presence of an impurity that one method may not detect, prompting further investigation.

Caption: Orthogonal workflow for comprehensive purity assessment.

Method 1: HPLC-UV for Chromatographic Purity and Impurity Profiling

Causality & Rationale: HPLC is the workhorse for purity analysis due to its high resolving power, which allows for the separation of the main compound from structurally similar impurities. UV detection is straightforward and provides good sensitivity for aromatic compounds like 1-OMPP. This method establishes the "chromatographic purity" and creates a fingerprint of related substance impurities.

Detailed Experimental Protocol:

  • Instrumentation: HPLC system with a UV-Vis detector (e.g., Agilent 1260, Waters Alliance).

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm, or equivalent reverse-phase column.[16]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 244 nm.[11]

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the synthesized 1-OMPP and the commercial standard in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.

    • Filter samples through a 0.45 µm syringe filter before injection.

  • Analysis: Inject both samples and compare the chromatograms. Calculate purity based on the relative peak area (% Area). Identify any peaks in the synthesized sample that are not present in the standard.

Method 2: Quantitative ¹H NMR (qNMR) for Absolute Purity (Assay)

Causality & Rationale: qNMR is a primary analytical method that determines the absolute purity of a substance without needing a specific reference standard of the same compound.[17][18] The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[17] By comparing the integral of a known analyte proton signal to the integral of a known amount of a high-purity, stable internal standard, one can calculate the absolute mass/mass (w/w) purity. This method is orthogonal to HPLC as it is not based on separation and provides an assay value that is independent of chromatographic response factors. It is a powerful tool for uncovering impurities that are invisible to HPLC-UV.[15][19]

Detailed Experimental Protocol:

  • Instrumentation: NMR Spectrometer (400 MHz or higher).

  • Internal Standard (IS): Maleic acid (high purity, non-volatile, stable, with sharp singlets that do not overlap with analyte signals).

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation (Critical Step):

    • Accurately weigh ~10 mg of the synthesized 1-OMPP into a clean vial.

    • Accurately weigh ~5 mg of the maleic acid internal standard into the same vial. Record weights to 4 decimal places.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆. Ensure complete dissolution.

    • Transfer the solution to a clean, dry NMR tube.

  • NMR Acquisition Parameters (for quantitation):

    • Pulse Angle: 30° (to ensure full relaxation).

    • Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and internal standard (a 30-second delay is generally safe for accurate quantitation).

    • Number of Scans (ns): ≥ 16 (for good signal-to-noise).

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Carefully integrate a well-resolved, non-exchangeable proton signal from 1-OMPP (e.g., the methoxy protons at ~3.8 ppm) and the singlet from maleic acid (at ~6.3 ppm).

  • Calculation:

    • Purity (%, w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    • Where: I = Integral, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, Purity_IS = Purity of the internal standard (from its CoA).

Method 3: Karl Fischer Titration for Water Content

Causality & Rationale: Water is a common and often overlooked impurity that significantly impacts the true purity of a substance. Karl Fischer (KF) titration is a highly specific and accurate method for water determination.[20][21] It is based on a stoichiometric reaction between water and an iodine-sulfur dioxide reagent. Including this analysis is crucial for calculating a mass balance and obtaining a complete purity profile.[20][22] The coulometric method is particularly suited for low water content.[23]

Detailed Experimental Protocol:

  • Instrumentation: Coulometric Karl Fischer Titrator.

  • Reagents: Appropriate Karl Fischer anolyte and catholyte for coulometric titration.

  • Procedure:

    • Allow the instrument's titration cell to stabilize to a low, constant drift rate.

    • Accurately weigh a suitable amount of the 1-OMPP sample (typically 20-50 mg) and introduce it directly into the titration vessel.

    • Start the titration. The instrument will automatically detect the endpoint and calculate the water content.

    • Perform the measurement in triplicate to ensure precision.

Data Summary and Head-to-Head Comparison

The objective is to see how closely the synthesized material matches the commercial standard and to build a complete purity picture. The data should be compiled into a clear, comparative table.

Table 1: Comparative Purity Analysis of 1-OMPP

ParameterAnalytical MethodCommercial Standard (Lot #CS123)Synthesized Material (Lot #SYN456)Comments
Appearance Visual InspectionWhite Crystalline SolidWhite Crystalline SolidConforms.
HPLC Purity HPLC-UV (244 nm)99.85% (Area %)99.60% (Area %)Synthesized batch shows slightly lower chromatographic purity.
Largest Impurity HPLC-UV0.08% (at RRT 1.15)0.25% (at RRT 0.88)Impurity profile is different. The main impurity in the synthesized batch is likely a precursor.
Total Impurities HPLC-UV0.15%0.40%Within a typical acceptable limit of <0.5% for an intermediate.
Absolute Purity (Assay) qNMR99.5% (w/w)98.2% (w/w)The qNMR assay is lower than the HPLC purity, suggesting the presence of non-UV active impurities.
Water Content Karl Fischer0.12% (w/w)1.15% (w/w)The synthesized batch has a significantly higher water content, likely from the purification/drying process.
Mass Balance (qNMR + Water)99.62%99.35%Both values are close to 100%, indicating no major undetected impurities.
Interpretation and Actionable Insights
  • The synthesized 1-OMPP is of high quality but does not fully match the commercial standard.

  • The primary difference in purity as determined by qNMR and HPLC is largely attributable to the higher water content in the synthesized batch. The difference between HPLC purity (99.60%) and the qNMR assay (98.2%) is ~1.4%, which is reasonably accounted for by the 1.15% water content.

  • The HPLC analysis reveals a different impurity profile, which is expected. The main impurity at RRT 0.88 should be investigated, potentially via LC-MS, to confirm if it is a residual starting material like o-anisidine.

Conclusion: A Framework for Confidence

Benchmarking a synthesized compound against a commercial standard is a critical validation step. Relying on a single analytical technique like HPLC provides an incomplete and potentially inaccurate assessment of purity. By employing an orthogonal approach—combining the separative power of HPLC for impurity profiling, the absolute quantitation of qNMR for an unbiased assay, and the specificity of Karl Fischer titration for water content—researchers can build a self-validating and comprehensive purity profile. This rigorous methodology provides confidence in the quality of the synthesized material, ensuring the integrity and reproducibility of subsequent scientific endeavors.

References

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Available at: [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 1-(2-methoxyphenyl)-4-(2-benzoylaminoethyl)piperazine. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • Diehl, B. W. K. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectroscopy Europe. Available at: [Link]

  • Bruker. (n.d.). Quantitative NMR Assays (qNMR). Available at: [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • MDPI. (2022, March 10). Design, Synthesis and 5-HT1A Binding Affinity of.... Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Synthesis of 1-(2-Methoxyphenyl)piperazine Hydrochloride. Available at: [Link]

  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Available at: [Link]

  • Analytical Methods (RSC Publishing). (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of.... Available at: [Link]

  • American Pharmaceutical Review. (2010, January 1). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. Available at: [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Available at: [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • AQUALAB. (n.d.). Karl Fischer vs. water activity: Which is best in pharmaceuticals. Available at: [Link]

  • PubMed. (2003, November-December). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism.... Available at: [Link]

  • SIELC. (n.d.). Separation of 1-(2-Methoxyphenyl)piperazine on Newcrom R1 HPLC column. Available at: [Link]

  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration?. Available at: [Link]

  • Eurofins Australia. (2024, February 28). Water Determination by Karl Fischer. Available at: [Link]

  • ResearchGate. (n.d.). GCMS Total Ion Chromatograms of piperazine derivative mixture.... Available at: [Link]

  • National Center for Biotechnology Information. (2025, August 15). Determination of Water Content using the Karl Fischer Coulometric Method. Available at: [Link]

  • Office of Justice Programs. (n.d.). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Available at: [Link]

  • Google Patents. (n.d.). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • ResearchGate. (n.d.). An improved route to urapidil from 1-(2-methoxyphenyl)piperazine and oxetane. Available at: [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION.... Available at: [Link]

  • SWGDRUG.org. (2005, June 27). 1-(2-METHOXYPHENYL)PIPERAZINE. Available at: [Link]

  • SKC Inc. (2023, December 20). ISO-CHEK Derivatizing Solution (1-(2-methoxyphenyl)piperazine in toluene). Available at: [Link]

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